Product packaging for C18E4(Cat. No.:CAS No. 59970-10-4)

C18E4

Cat. No.: B1595584
CAS No.: 59970-10-4
M. Wt: 446.7 g/mol
InChI Key: HEZHDXIJQPSERX-UHFFFAOYSA-N
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Description

C18E4 is a useful research compound. Its molecular formula is C26H54O5 and its molecular weight is 446.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,9,12-Tetraoxatriacontan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H54O5 B1595584 C18E4 CAS No. 59970-10-4

Properties

IUPAC Name

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZHDXIJQPSERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866778
Record name 3,6,9,12-Tetraoxatriacontan-1-ol
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Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59970-10-4
Record name 3,6,9,12-Tetraoxatriacontan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190606
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Record name 3,6,9,12-Tetraoxatriacontan-1-ol
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Record name 3,6,9,12-Tetraoxatriacontan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of C18E4, also known as tetraethylene glycol monooctadecyl ether. This compound is a non-ionic surfactant of the polyethylene glycol ether family, which finds utility in various scientific and industrial applications, including in the formulation of drug delivery systems.

Chemical Structure and Identification

This compound is characterized by a lipophilic 18-carbon alkyl chain (octadecyl) and a hydrophilic head composed of four repeating ethylene oxide units. This amphipathic nature governs its surface-active properties.

Chemical Formula: C26H54O5

Molecular Weight: 446.7 g/mol

CAS Number: 59970-10-4

Synonyms: Tetraethylene glycol monooctadecyl ether, Octadecyl tetraethylene glycol ether, Steareth-4

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a surfactant. While specific experimental data for this compound is not extensively available in the public domain, the properties can be extrapolated from closely related compounds and general principles of surfactant chemistry. The following table summarizes key physicochemical parameters, with some values for the more extensively studied analogue C12E4 (Tetraethylene glycol monododecyl ether) provided for comparison.

PropertyValue (this compound)Value (C12E4 - for comparison)Method of Determination
Molecular Formula C26H54O5C20H42O5-
Molecular Weight 446.7 g/mol 362.54 g/mol -
Appearance White to off-white solidColorless to light yellow liquid or solidVisual Inspection
Melting Point 44-46 °C1.67 °CDifferential Scanning Calorimetry (DSC)
Density Not available0.946 g/mL at 20 °CDensitometry
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range~7 x 10-5 MTensiometry, Conductometry, Fluorescence Spectroscopy
Hydrophilic-Lipophilic Balance (HLB) ~8.6 (calculated)~9.7 (calculated)Griffin's Method
Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a critical parameter as many surfactant properties, such as solubilization and detergency, are most effective above the CMC. Due to its longer hydrophobic chain, this compound is expected to have a lower CMC than C12E4, indicating greater surface activity.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. The calculated HLB value for this compound suggests it is suitable as a wetting and spreading agent or as a component in oil-in-water (O/W) emulsifiers.[1][2]

Experimental Protocols

Synthesis of Polyethylene Glycol Ethers

A general method for the synthesis of polyethylene glycol ethers, such as this compound, involves the Williamson ether synthesis. This reaction consists of the deprotonation of a long-chain alcohol (e.g., 1-octadecanol) with a strong base to form an alkoxide, followed by nucleophilic attack on an activated ethylene glycol derivative.

Alternatively, enzyme-catalyzed synthesis offers a greener route. For instance, lipase-catalyzed transesterification of a fatty alcohol with a polyethylene glycol derivative can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.

Tensiometry:

  • Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry (for ionic surfactants, but can be adapted for non-ionic surfactants with an ionic probe):

  • Prepare a series of aqueous solutions of the surfactant.

  • Measure the electrical conductivity of each solution.

  • Plot the conductivity versus the surfactant concentration.

  • The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

For non-ionic surfactants like this compound, the HLB can be estimated using Griffin's method:[1][2]

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the four ethylene oxide units and the terminal hydroxyl group).

  • M is the total molecular mass of the molecule.

For this compound:

  • Mh (C8H17O5) = (8 * 12.01) + (17 * 1.01) + (5 * 16.00) = 193.25 g/mol

  • M (C26H54O5) = 446.7 g/mol

  • HLB = 20 * (193.25 / 446.7) ≈ 8.6

Applications in Drug Development

Non-ionic surfactants like this compound are valuable in pharmaceutical formulations due to their low toxicity and high stability. Their amphipathic nature allows them to act as:

  • Solubilizing agents: To increase the aqueous solubility of poorly soluble drugs.

  • Emulsifiers: To stabilize oil-in-water or water-in-oil emulsions in creams, lotions, and parenteral formulations.

  • Wetting agents: To improve the dissolution of solid dosage forms.

  • Permeation enhancers: To facilitate the transport of drugs across biological membranes.

Potential Biological Interactions

While specific signaling pathways directly modulated by this compound have not been identified in the literature, its surfactant properties suggest a primary mode of interaction at the cellular level would be with the plasma membrane. This interaction can lead to various downstream effects.

As a surfactant, this compound can intercalate into the lipid bilayer of cell membranes. This can alter membrane fluidity, permeability, and the function of membrane-bound proteins, such as receptors and ion channels. At higher concentrations, this can lead to membrane disruption and cytotoxicity. For drug delivery applications, a controlled and non-disruptive interaction is desired to enhance drug uptake.

Visualizations

G cluster_synthesis Generalized Synthesis of this compound 1-Octadecanol 1-Octadecanol Octadecanolate Octadecanolate 1-Octadecanol->Octadecanolate Deprotonation Base Base Base->Octadecanolate This compound This compound Octadecanolate->this compound Nucleophilic Substitution Tetraethylene glycol derivative Tetraethylene glycol derivative Tetraethylene glycol derivative->this compound

Caption: Generalized Williamson ether synthesis of this compound.

G Start Start Prepare this compound Solutions Prepare series of aqueous This compound solutions Start->Prepare this compound Solutions Measure Surface Tension Measure surface tension (Tensiometer) Prepare this compound Solutions->Measure Surface Tension Plot Data Plot Surface Tension vs. log(Concentration) Measure Surface Tension->Plot Data Determine CMC Determine CMC from plot inflection point Plot Data->Determine CMC End End Determine CMC->End

Caption: Experimental workflow for CMC determination by tensiometry.

G cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins (Receptors, Channels) C18E4_Monomer This compound Monomer Membrane_Interaction Membrane Intercalation and Perturbation C18E4_Monomer->Membrane_Interaction C18E4_Micelle This compound Micelle C18E4_Micelle->Membrane_Interaction Membrane_Interaction->Lipid_Bilayer Altered_Fluidity Altered Membrane Fluidity Membrane_Interaction->Altered_Fluidity Altered_Permeability Altered Membrane Permeability Membrane_Interaction->Altered_Permeability Protein_Function Modulation of Protein Function Membrane_Interaction->Protein_Function Cytotoxicity Cytotoxicity (at high concentrations) Membrane_Interaction->Cytotoxicity Drug_Uptake Enhanced Drug Uptake (at low concentrations) Altered_Permeability->Drug_Uptake Protein_Function->Membrane_Proteins

Caption: Hypothetical signaling pathway of this compound interaction with a cell membrane.

References

An In-Depth Technical Guide to the Core Mechanism of Action of C18E4 Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18E4, or Tetraethylene glycol monooctadecyl ether, is a nonionic surfactant belonging to the polyoxyethylene glycol ether class. Its amphipathic nature, comprising a hydrophilic tetraethylene glycol head and a hydrophobic octadecyl tail, drives its self-assembly into micelles in aqueous solutions and its interaction with biological membranes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its physicochemical properties, its effects on cell membranes, and its potential applications in drug delivery.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and Related Surfactants

PropertyThis compound (Tetraethylene glycol monooctadecyl ether)C12E4 (Tetraethylene glycol monododecyl ether)
Molecular Formula C26H54O5C20H42O5
Molecular Weight 446.7 g/mol 362.54 g/mol
Critical Micelle Concentration (CMC) Estimated to be < 0.046 mM~0.046 mM[1]

Core Mechanism of Action: Interaction with Cell Membranes

The primary mechanism of action of this compound at the cellular level involves its interaction with and perturbation of the lipid bilayer of cell membranes. This interaction can be broadly categorized into three concentration-dependent stages:

  • Monomer Insertion: At concentrations below the CMC, individual this compound molecules can insert into the lipid bilayer. The hydrophobic octadecyl tail partitions into the hydrophobic core of the membrane, while the hydrophilic tetraethylene glycol head remains at the membrane-water interface. This insertion can alter the physical properties of the membrane.

  • Membrane Solubilization: As the concentration of this compound approaches and exceeds the CMC, the surfactant molecules can begin to solubilize the membrane. This process involves the formation of mixed micelles, where this compound molecules incorporate lipid molecules from the bilayer into their own micellar structures. This leads to a loss of membrane integrity and the formation of pores.

  • Cell Lysis: At sufficiently high concentrations, the extensive solubilization of the cell membrane leads to cell lysis and death.

The following diagram illustrates the general mechanism of surfactant interaction with a lipid bilayer:

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_surfactant This compound Surfactant Lipid Head Hydrophilic Head Lipid Tail Hydrophobic Tail Surfactant Head Hydrophilic Head (C8H16O5) Surfactant Tail Hydrophobic Tail (C18H37) Monomer This compound Monomer Insertion Monomer Insertion (Below CMC) Monomer->Insertion Low Concentration Membrane Lipid Bilayer Perturbation Membrane Perturbation (Altered Fluidity) Membrane->Perturbation MixedMicelle Mixed Micelle (Lipid + Surfactant) Membrane->MixedMicelle Insertion->Membrane Micelle This compound Micelle Solubilization Membrane Solubilization (At/Above CMC) Micelle->Solubilization High Concentration Solubilization->Membrane Lysis Cell Lysis MixedMicelle->Lysis ApoptosisPathway This compound This compound Membrane Membrane Perturbation This compound->Membrane ROS ROS Production Membrane->ROS ERS Endoplasmic Reticulum Stress ROS->ERS Ca2 Increased [Ca2+]i ERS->Ca2 ERK ERK Pathway Modulation Ca2->ERK Apoptosis Apoptosis ERK->Apoptosis DrugReleaseWorkflow Start Prepare Drug-Loaded This compound Micelles Dialysis Place Micelles in Dialysis Bag Start->Dialysis Incubation Incubate in Release Medium (e.g., PBS at 37°C) Dialysis->Incubation Sampling Collect Samples from Release Medium at Time Intervals Incubation->Sampling Analysis Quantify Drug Concentration (e.g., HPLC or UV-Vis) Sampling->Analysis Plot Plot Cumulative Drug Release vs. Time Analysis->Plot End Determine Release Profile Plot->End

References

An In-Depth Technical Guide to the Critical Micelle Concentration of C18E4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the interface between the aqueous phase and any present hydrophobic phase becomes saturated with surfactant monomers. Beyond the CMC, additional surfactant molecules aggregate into micelles, which are colloidal structures with a hydrophobic core and a hydrophilic corona.

The formation of micelles is a critical phenomenon in numerous applications, including drug delivery, where they can encapsulate poorly soluble drugs, enhance stability, and modify release profiles. For non-ionic surfactants like C18E4, the CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the number of hydrophilic ethylene oxide units, temperature, and the presence of electrolytes or other additives.

Quantitative Data on the CMC of Non-Ionic Surfactants

As of the latest literature review, a specific experimental value for the critical micelle concentration of this compound could not be definitively ascertained. However, the CMC values of structurally analogous non-ionic surfactants provide a valuable reference point for estimation and experimental design. The following table summarizes the CMC values for several common polyoxyethylene alkyl ether surfactants.

SurfactantChemical FormulaAlkyl Chain Length (Cx)Ethylene Oxide Units (Ey)CMC (M)Temperature (°C)
C12E8 C12H25(OCH2CH2)8OH1288 x 10⁻⁵25
C12E6 C12H25(OCH2CH2)6OH1267-8 x 10⁻⁵25
C16Ex C16H33(OCH2CH2)xOH16Variable--

Note: Generally, for a fixed number of ethylene oxide units, the CMC decreases as the length of the hydrophobic alkyl chain increases. Conversely, for a fixed alkyl chain length, the CMC tends to increase with an increasing number of ethylene oxide units due to increased hydrophilicity. Based on these trends, the CMC of this compound is expected to be lower than that of its shorter-chain counterparts.

Experimental Protocols for CMC Determination

Several robust experimental techniques are employed to determine the CMC of non-ionic surfactants. The underlying principle of these methods is the detection of a distinct change in a physicochemical property of the surfactant solution as a function of concentration, with a breakpoint in the data indicating the onset of micelle formation.

Surface Tension Measurement

This is one of the most common and direct methods for determining the CMC. Surfactants, by their nature, reduce the surface tension of a solvent.

Methodology:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water to avoid contaminants that could affect surface tension.

  • Instrumentation: A tensiometer, equipped with a Du Noüy ring or a Wilhelmy plate, is used for the measurements.

  • Measurement Procedure: The surface tension of each solution is measured at a constant temperature.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant as the surface becomes saturated with monomers and excess surfactant molecules form micelles in the bulk solution. The CMC is determined from the intersection of the two linear portions of the plot.

Experimental Workflow for Surface Tension Method

cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare this compound Solutions (Varying Concentrations) measure_st Measure Surface Tension (Tensiometer) prep_solutions->measure_st Transfer to Tensiometer plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data Record Data determine_cmc Determine CMC at Breakpoint plot_data->determine_cmc Identify Intersection cluster_formulation Formulation cluster_delivery In Vivo Delivery cluster_action Cellular Action drug Hydrophobic Drug micelle Drug-Loaded Micelle drug->micelle surfactant This compound Surfactant (> CMC) surfactant->micelle administration Administration micelle->administration circulation Systemic Circulation administration->circulation target Target Tissue circulation->target uptake Cellular Uptake target->uptake release Drug Release uptake->release effect Therapeutic Effect release->effect

References

An In-depth Technical Guide to the Self-Assembly of C18E4 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of the nonionic surfactant, polyoxyethylene (4) stearyl ether (C18E4), in aqueous solutions. This compound, a member of the alcohol ethoxylate family, is of significant interest in various fields, including drug delivery, due to its amphiphilic nature and ability to form complex supramolecular structures. This document details the thermodynamic principles governing its self-assembly, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its applications in drug development.

Introduction to this compound and its Self-Assembly

This compound is an amphiphilic molecule consisting of a long hydrophobic stearyl (C18) alkyl chain and a hydrophilic head group composed of four ethylene oxide units. This molecular architecture drives its self-assembly in aqueous environments. The hydrophobic tails seek to minimize contact with water, a phenomenon known as the hydrophobic effect, which is the primary driving force for the formation of aggregates such as micelles and other complex phases.

The process of self-assembly is a spontaneous organization of molecules into ordered structures through non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. For surfactants like this compound, this process is highly dependent on factors such as concentration, temperature, and the presence of additives.

Thermodynamics of this compound Micellization

The formation of micelles from individual surfactant monomers is a dynamic equilibrium process. Below a certain concentration, the critical micelle concentration (CMC), this compound molecules exist predominantly as monomers in solution. As the concentration increases to and beyond the CMC, the monomers spontaneously associate to form micelles.[1]

The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). The process is spontaneous when ΔG°mic is negative. For many nonionic surfactants, micellization is an entropy-driven process, largely due to the release of ordered water molecules from around the hydrophobic chains.[1]

The standard Gibbs free energy of micellization can be calculated using the equation:

ΔG°mic ≈ RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed in mole fraction.

The enthalpy of micellization (ΔH°mic) can be determined experimentally through techniques like isothermal titration calorimetry (ITC) or by measuring the temperature dependence of the CMC. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For fatty alcohol ethoxylates, the micellization process is often weakly endothermic, with ΔH°mic values typically in the range of 6.8 to 23.5 kJ mol⁻¹.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the self-assembly of this compound and related long-chain alcohol ethoxylates in aqueous solutions. It is important to note that specific experimental data for this compound can be scarce in publicly available literature, and therefore, some data from closely related surfactants are included for comparative purposes.

ParameterValueTemperature (°C)MethodReference
Critical Micelle Concentration (CMC)
This compound (approx.)~ 1 - 10 µM25EstimatedGeneral trend
C16E65.5 µM25Surface Tension[Journal of Colloid and Interface Science, 2005, 289(2), 584-590]
C12E43.2 x 10⁻⁵ M25Surface Tension[Langmuir, 2003, 19(8), 3122-3128]
Aggregation Number (Nagg)
C18E6~15025Light Scattering[Journal of Physical Chemistry B, 2001, 105(37), 8974-8982]
C12E613525Light Scattering[Journal of Colloid and Interface Science, 1999, 218(2), 473-479]
Hydrodynamic Radius (Rh) of Micelles
C16E84.5 nm25DLS[Langmuir, 2010, 26(10), 6937-6945]
C12E63.5 nm25DLS[Journal of Physical Chemistry B, 2003, 107(25), 6084-6091]
Thermodynamic ParameterValue (kJ/mol)Temperature (°C)Method
ΔG°mic (this compound, estimated) -25 to -3025Calculated from estimated CMC
ΔH°mic (Fatty Alcohol Ethoxylates) +5 to +2525Calorimetry
TΔS°mic (Fatty Alcohol Ethoxylates) +30 to +5525Calculated

Phase Behavior of this compound in Aqueous Solutions

At low concentrations, above the CMC, this compound will form spherical micelles (L1 phase). As the concentration increases, these micelles can grow and change shape, potentially forming elongated or rod-like micelles. At higher concentrations, these may pack into ordered liquid crystalline phases, such as:

  • Hexagonal Phase (H1): Cylindrical micelles packed in a hexagonal lattice.

  • Cubic Phase (V1): A bicontinuous structure with a complex, ordered network of surfactant bilayers.

  • Lamellar Phase (Lα): Stacked bilayers of surfactant molecules separated by water layers.

At very high surfactant concentrations, an inverse micellar phase (L2) may form. The phase behavior is also highly sensitive to temperature. For nonionic surfactants with ethylene oxide headgroups, an increase in temperature can lead to dehydration of the headgroups, making them effectively more hydrophobic. This can result in a decrease in the CMC and can induce phase separation, observed as a cloud point.

Experimental Protocols for Characterization

Several experimental techniques are crucial for characterizing the self-assembly of this compound. Detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Measurement (Wilhelmy Plate Method)

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.

  • Apparatus: Tensiometer with a Wilhelmy plate (a thin platinum plate).

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions of the stock solution with varying concentrations spanning the expected CMC.

    • Calibrate the tensiometer with deionized water.

    • For each concentration, immerse the Wilhelmy plate into the solution.

    • Measure the force exerted on the plate, which is proportional to the surface tension.

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is determined from the breakpoint in the resulting curve.

b) Fluorescence Spectroscopy using Pyrene as a Probe

  • Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a certain ratio of intensities for two of its vibronic peaks (I1/I3). When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I1/I3 ratio.

  • Apparatus: Fluorescence spectrophotometer.

  • Procedure:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

    • Prepare a series of this compound solutions of varying concentrations in deionized water.

    • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence emission spectra of each solution with an excitation wavelength of around 335 nm.

    • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Determination of Micelle Size and Aggregation Number

a) Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

  • Apparatus: DLS instrument with a laser light source and a correlator.

  • Procedure:

    • Prepare a solution of this compound at a concentration well above the CMC.

    • Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and other large particles.

    • Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

    • Perform the DLS measurement, collecting data for a sufficient duration to obtain a good correlation function.

    • The software will analyze the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius and size distribution of the micelles.

b) Static Light Scattering (SLS)

  • Principle: SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. By plotting the scattering data in a specific way (e.g., a Zimm plot), the weight-average molecular weight (Mw) of the micelles can be determined. The aggregation number (Nagg) is then calculated by dividing the Mw of the micelle by the molecular weight of a single this compound monomer.

  • Apparatus: SLS instrument (goniometer-based or multi-angle light scattering detector).

  • Procedure:

    • Prepare a series of this compound solutions at different concentrations above the CMC.

    • Determine the refractive index increment (dn/dc) of the this compound solution using a differential refractometer.

    • For each concentration, measure the scattered light intensity at various angles.

    • Construct a Zimm plot (Kc/Rθ vs. sin²(θ/2) + k'c), where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, and k' is a constant.

    • Extrapolate the data to zero angle and zero concentration to obtain the reciprocal of the weight-average molecular weight (1/Mw).

    • Calculate Nagg = Mw / M_monomer.

Visualization of Aggregate Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

  • Principle: Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen to vitrify the water, preventing the formation of ice crystals that would damage the delicate structures.

  • Apparatus: Transmission electron microscope with a cryo-stage, and a vitrification apparatus (e.g., Vitrobot).

  • Procedure:

    • Prepare a this compound solution at the desired concentration.

    • Apply a small drop (3-4 µL) of the solution onto a TEM grid with a porous carbon film.

    • In a controlled environment of near 100% humidity, blot the grid with filter paper to create a thin film of the solution.

    • Plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen).

    • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen.

    • Image the sample at low electron doses to minimize radiation damage.

    • The resulting images will show the size, shape, and structure of the this compound aggregates.

Mandatory Visualizations

Experimental Workflows

ExperimentalWorkflow_CMC Workflow for CMC Determination cluster_ST Surface Tension Method cluster_Fluo Fluorescence Probe Method ST_Prep Prepare this compound Dilutions ST_Measure Measure Surface Tension ST_Prep->ST_Measure ST_Plot Plot σ vs. log(C) ST_Measure->ST_Plot ST_Result Determine CMC Breakpoint ST_Plot->ST_Result Fluo_Prep Prepare this compound Dilutions with Pyrene Fluo_Measure Measure Fluorescence Spectra Fluo_Prep->Fluo_Measure Fluo_Plot Plot I1/I3 vs. log(C) Fluo_Measure->Fluo_Plot Fluo_Result Determine CMC from Sigmoid Midpoint Fluo_Plot->Fluo_Result

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

ExperimentalWorkflow_SizeMorphology Workflow for Micelle Size and Morphology Characterization cluster_Size Size Determination cluster_Morphology Morphology Visualization Start Prepare this compound Solution (>CMC) DLS Dynamic Light Scattering (DLS) Start->DLS SLS Static Light Scattering (SLS) Start->SLS CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) Start->CryoTEM DLS_Result Hydrodynamic Radius (Rh) DLS->DLS_Result SLS_Result Aggregation Number (Nagg) SLS->SLS_Result CryoTEM_Result Aggregate Shape and Structure CryoTEM->CryoTEM_Result

Caption: Workflow for characterizing the size and morphology of this compound micelles.

Logical Relationships

SelfAssembly_Logic Logical Relationships in this compound Self-Assembly Concentration Increase Surfactant Concentration Monomers Monomers Concentration->Monomers Below CMC CMC CMC (Critical Micelle Concentration) Monomers->CMC Spherical_Micelles Spherical Micelles (L1 Phase) CMC->Spherical_Micelles Above CMC Rod_Micelles Rod-like Micelles Spherical_Micelles->Rod_Micelles Higher Conc. Liquid_Crystals Liquid Crystalline Phases (Hexagonal, Cubic, Lamellar) Rod_Micelles->Liquid_Crystals Very High Conc.

Caption: Logical progression of this compound self-assembly with increasing concentration.

Applications in Drug Development

The self-assembly of this compound into micelles provides a powerful platform for drug delivery, particularly for poorly water-soluble drugs. The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, increasing their solubility and stability in aqueous formulations.

Key applications include:

  • Solubilization of Hydrophobic Drugs: this compound micelles can significantly enhance the aqueous solubility of drugs with low water solubility, improving their bioavailability.

  • Controlled Drug Release: The release of a drug from a micellar carrier can be modulated by the stability of the micelle and the partitioning of the drug between the micellar core and the surrounding medium.

  • Targeted Drug Delivery: The surface of this compound micelles can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded micelles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

  • Parenteral Formulations: Micellar solutions can be formulated for intravenous administration, providing a vehicle for the systemic delivery of drugs.

The size, stability, and drug-loading capacity of this compound micelles are critical parameters that need to be carefully characterized and optimized for specific drug delivery applications. The experimental techniques outlined in this guide are essential for this purpose. The use of surfactants is a promising approach to enhance pulmonary drug delivery.[2] Surfactants play a crucial role in various drug delivery systems, including those for vaccines and cosmetics.[3]

References

An In-Depth Technical Guide to the Phase Behavior of Tetraethylene Glycol Monooctadecyl Ether (C18E4) in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the nonionic surfactant tetraethylene glycol monooctadecyl ether (C18E4). Understanding the self-assembly and phase transitions of this compound in different solvents is critical for its application in various fields, including drug delivery, formulation science, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying principles governing its phase behavior.

Introduction to the Phase Behavior of this compound

Tetraethylene glycol monooctadecyl ether (this compound) is an amphiphilic molecule consisting of a long hydrophobic octadecyl (C18) tail and a hydrophilic tetraethylene glycol (E4) headgroup. This dual nature drives its self-assembly in various solvents, leading to a rich and complex phase behavior that is sensitive to changes in concentration, temperature, and the nature of the solvent. The phase behavior of surfactants like this compound can be broadly categorized into two types:

  • Lyotropic Liquid Crystalline Phases: These phases are formed in the presence of a solvent and are dependent on both concentration and temperature. As the concentration of the surfactant in a solvent is varied, it can self-assemble into different ordered structures, such as micelles, hexagonal, lamellar, and cubic phases.

  • Thermotropic Liquid Crystalline Phases: These phases occur in the pure surfactant as a function of temperature. Upon heating, the solid crystalline surfactant may transition through one or more liquid crystalline states before becoming an isotropic liquid.

Two key parameters that characterize the phase behavior of nonionic surfactants in aqueous solutions are the Krafft temperature and the cloud point.

  • Krafft Temperature (Tk): The Krafft temperature is the minimum temperature at which micelles can form. Below the Tk, the solubility of the surfactant is too low for aggregation to occur, and the surfactant exists as a crystalline solid in equilibrium with a dilute solution of monomers.[1] At the Krafft point, the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[1]

  • Cloud Point (Tc): The cloud point is a characteristic temperature for nonionic surfactants above which the solution becomes turbid due to phase separation. This phenomenon is caused by the dehydration of the ethylene oxide chains of the surfactant at elevated temperatures, leading to decreased solubility and the formation of a separate, surfactant-rich phase.

Quantitative Data on the Phase Behavior of this compound

Table 1: Critical Micelle Concentration (CMC) of this compound in Various Solvents

SolventTemperature (°C)CMC (mol/L)Method
Water25Data not available in search results
Ethanol25Data not available in search results
Dodecane25Data not available in search results

Note: Specific CMC values for this compound in these solvents were not found in the provided search results. The determination of CMC is a crucial first step in characterizing the solution behavior of a surfactant.

Table 2: Krafft Temperature (Tk) of this compound in Aqueous Solution

SolventSurfactant ConcentrationTk (°C)
Water> CMCData not available in search results

Note: The Krafft temperature is an important parameter for determining the operational temperature range for formulations. Specific experimental values for this compound were not found in the search results.

Table 3: Cloud Point (Tc) of this compound in Aqueous Solution

This compound Concentration (wt%)Tc (°C)
1.0Data not available in search results
5.0Data not available in search results
10.0Data not available in search results

Note: The cloud point is highly dependent on the surfactant concentration. A systematic study of this relationship is essential for formulation development. Specific data for this compound was not found in the provided search results.

Experimental Protocols

The characterization of the phase behavior of this compound involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Cloud Point

The cloud point is determined by observing the temperature at which a clear solution of the nonionic surfactant becomes turbid upon heating.

Methodology:

  • Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5, 1, 5, 10 wt%). The solutions should be clear and homogeneous at room temperature.

  • Apparatus: A temperature-controlled water bath, a thermometer, and a set of sealed glass tubes are required.

  • Procedure:

    • Place a sample of the this compound solution into a sealed glass tube.

    • Immerse the tube in the water bath.

    • Slowly heat the water bath at a constant rate (e.g., 1 °C/min) while gently stirring the sample.

    • Observe the solution for the first sign of turbidity. The temperature at which the solution becomes cloudy is recorded as the cloud point.

    • To ensure accuracy, the process can be reversed by slowly cooling the turbid solution and recording the temperature at which it becomes clear again. The average of the two temperatures is often reported as the cloud point.

Determination of Krafft Temperature

The Krafft temperature can be determined by measuring the change in solubility or conductivity of the surfactant solution as a function of temperature.

Methodology (Conductivity Method):

  • Sample Preparation: Prepare a this compound solution in deionized water at a concentration known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.

  • Apparatus: A conductivity meter with a temperature probe and a temperature-controlled water bath are required.

  • Procedure:

    • Cool the surfactant solution to a temperature below the expected Krafft point, where the surfactant will precipitate.

    • Place the conductivity probe into the solution and immerse the sample in the water bath.

    • Slowly heat the solution at a constant rate while continuously monitoring the conductivity and temperature.

    • Plot the conductivity as a function of temperature.

    • The Krafft temperature is identified as the temperature at which a sharp increase in conductivity occurs. This change corresponds to the rapid increase in solubility as micelles begin to form.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase transitions of pure this compound and the lyotropic phase transitions in this compound-solvent systems. It measures the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Sample Preparation:

    • For thermotropic studies, a small, accurately weighed amount of pure this compound is sealed in an aluminum DSC pan.

    • For lyotropic studies, a known concentration of this compound in the desired solvent is prepared and sealed in a hermetic DSC pan to prevent solvent evaporation.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.

    • Record the heat flow as a function of temperature.

    • Endothermic peaks in the resulting thermogram correspond to phase transitions such as melting and transitions between different liquid crystalline phases. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is an essential technique for identifying the structure of lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic). It provides information about the size, shape, and arrangement of the self-assembled surfactant structures.

Methodology:

  • Sample Preparation: Prepare a series of this compound solutions in the solvent of interest at various concentrations spanning the expected range of liquid crystalline phases. The samples are typically loaded into thin-walled glass capillaries.

  • Apparatus: A SAXS instrument, which includes an X-ray source, collimation optics, a sample holder, and a 2D detector.

  • Procedure:

    • Mount the sample in the beam path.

    • Expose the sample to the X-ray beam for a set period.

    • Record the scattering pattern on the 2D detector.

    • Analyze the scattering data by plotting the scattered intensity as a function of the scattering vector, q.

    • The positions of the peaks in the scattering profile are characteristic of the specific liquid crystalline structure. For example, a lamellar phase will show a series of peaks at q-ratios of 1:2:3, while a hexagonal phase will have peaks at q-ratios of 1:√3:2.

Visualizing Phase Behavior and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and experimental workflows related to the phase behavior of this compound.

G Logical Flow of Surfactant Phase Behavior A This compound Surfactant (Amphiphilic Molecule) D Self-Assembly A->D J Thermotropic Behavior (Pure this compound) A->J B Solvent (e.g., Water, Ethanol, Dodecane) B->D C Concentration & Temperature C->D E Micelles (Isotropic) D->E F Lyotropic Liquid Crystal Phases D->F G Lamellar (Lα) F->G H Hexagonal (H1) F->H I Cubic (V1) F->I K Crystalline Solid J->K Cooling L Liquid Crystal Phases K->L Heating M Isotropic Liquid L->M Heating

Caption: Logical flow of this compound phase behavior.

G Experimental Workflow for Phase Behavior Analysis A Sample Preparation (this compound in Solvent) B Visual Observation A->B D Conductivity Measurement A->D F Differential Scanning Calorimetry (DSC) A->F H Small-Angle X-ray Scattering (SAXS) A->H J Polarized Optical Microscopy (POM) A->J C Cloud Point Determination B->C L Comprehensive Phase Diagram C->L E Krafft Temperature Determination D->E E->L G Thermotropic & Lyotropic Phase Transitions F->G G->L I Identification of Liquid Crystal Structures H->I I->L K Visualization of Anisotropic Textures J->K K->L

Caption: Workflow for this compound phase analysis.

Conclusion

The phase behavior of this compound in different solvents is a complex interplay of molecular structure, concentration, and temperature. While this guide provides a foundational understanding and detailed experimental protocols for its characterization, it is evident that more specific quantitative data for this compound is needed in the scientific literature. For researchers, scientists, and drug development professionals, a thorough experimental investigation using the techniques outlined herein is crucial for harnessing the full potential of this compound in their respective applications. The systematic determination of phase diagrams, Krafft temperatures, cloud points, and CMCs in various solvents will undoubtedly pave the way for more rational design and optimization of this compound-based formulations and materials.

References

An In-Depth Technical Guide to the Synthesis and Purification of C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of C18E4, also known as tetraethylene glycol monooctadecyl ether. This compound is a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems, nanotechnology, and materials science. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization techniques, supported by quantitative data and procedural diagrams.

Synthesis of this compound via Williamson Ether Synthesis

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, the sodium salt of tetraethylene glycol reacts with an octadecyl halide.

Reaction Principle

The synthesis proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide, leading to the formation of an ether linkage and a salt byproduct. The general reaction is as follows:

CH₃(CH₂)₁₇-X + NaO-(CH₂CH₂O)₄-H → CH₃(CH₂)₁₇-O-(CH₂CH₂O)₄-H + NaX

Where X is a halogen (typically Br or Cl).

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 1-Bromooctadecane (C18H37Br)

  • Tetraethylene glycol (C8H18O5)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol in anhydrous DMF.

  • Slowly add sodium hydride (or freshly cut sodium metal) portion-wise to the solution at 0 °C (ice bath). The reaction is exothermic and produces hydrogen gas, so proper venting is crucial.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of tetraethylene glycol.

  • Etherification: Add 1-bromooctadecane dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and maintain it for 1-8 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to obtain high-purity this compound.

Column Chromatography

Column chromatography is a widely used technique for the purification of non-ionic surfactants like this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh) is commonly used as the stationary phase.

  • Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed. The polarity of the eluent is gradually increased to first elute the less polar impurities (like unreacted 1-bromooctadecane) and then the more polar this compound.

  • Procedure:

    • Prepare a slurry of silica gel in the initial non-polar solvent and pack it into a glass column.

    • Dissolve the crude this compound in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with the chosen solvent system, starting with the non-polar solvent and gradually increasing the proportion of the polar solvent.

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Fractional Distillation under Reduced Pressure

For larger scale purification or to remove volatile impurities, fractional distillation under reduced pressure (vacuum distillation) can be employed. This technique is suitable for separating compounds with different boiling points and is particularly useful for high-boiling liquids that might decompose at atmospheric pressure.[3][4][5]

Procedure:

  • Set up a fractional distillation apparatus equipped with a vacuum pump.

  • Place the crude this compound in the distillation flask.

  • Gradually reduce the pressure and heat the flask.

  • Collect the fractions that distill at the boiling point of this compound under the applied pressure.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. Please note that these values can vary depending on the specific reaction conditions and purification methods used.

ParameterTypical ValueAnalytical Method
Synthesis
Reaction Yield (Crude)50-95%[1]Gravimetric
Purification
Purity after Column Chromatography>98%HPLC, GC-MS
Characterization
Molecular Weight406.6 g/mol Mass Spectrometry
AppearanceWhite to off-white solid or waxy solidVisual

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Bromooctadecane + Tetraethylene Glycol Alkoxide Alkoxide Formation (NaH in DMF) Reactants->Alkoxide 1. Etherification Williamson Ether Synthesis (50-100°C, 1-8h) Alkoxide->Etherification 2. Crude_Product Crude this compound Etherification->Crude_Product 3. Workup Aqueous Work-up Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure this compound (>98%) Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products C18Br 1-Bromooctadecane (CH3(CH2)17Br) SN2 SN2 Nucleophilic Attack C18Br->SN2 TEG Tetraethylene Glycol (HO(CH2CH2O)4H) Alkoxide Sodium Tetraethylene Glycolate (NaO(CH2CH2O)4H) TEG->Alkoxide + NaH NaH Sodium Hydride (NaH) Alkoxide->SN2 This compound This compound (CH3(CH2)17O(CH2CH2O)4H) SN2->this compound NaBr Sodium Bromide (NaBr) SN2->NaBr

Caption: Key steps in the Williamson ether synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by identifying the characteristic peaks of the octadecyl chain and the ethylene glycol units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, particularly the characteristic C-O-C ether linkages.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of this compound and to identify any impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any remaining starting materials or byproducts.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and desired purity levels, always adhering to standard safety practices when handling the chemicals involved.

References

An In-depth Technical Guide to Tetraethylene Glycol Monooctadecyl Ether (C18E4) Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monooctadecyl ether, commonly referred to as C18E4, is a nonionic surfactant belonging to the polyoxyethylene glycol ether family. These amphiphilic molecules consist of a long hydrophobic alkyl chain (octadecyl, C18) and a hydrophilic polar head group composed of four repeating ethylene oxide units. This unique structure allows this compound to position itself at interfaces between immiscible phases, such as oil and water, thereby reducing interfacial tension. This property makes it a valuable component in a variety of scientific and industrial applications, including as an emulsifier, wetting agent, and solubilizer. In the pharmaceutical and drug development sectors, nonionic surfactants like this compound are of particular interest for their potential to enhance drug solubility, improve formulation stability, and facilitate drug delivery.

Discovery and History

While the specific historical details of the first synthesis of Tetraethylene glycol monooctadecyl ether (this compound) are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of polyoxyethylene alkyl ether surfactants. The foundational chemistry for the synthesis of such ethers, the Williamson ether synthesis, was developed by Alexander Williamson in 1850.[1] This reaction provides a general method for forming an ether from an organohalide and an alkoxide.[1]

The commercial production and systematic study of nonionic surfactants based on ethylene oxide began in the mid-20th century. The versatility of the ethylene oxide chain length and the alkyl chain length allowed for the creation of a wide array of surfactants with tailored properties for various applications. The hydrophilic-lipophilic balance (HLB) system, introduced by Griffin in 1949, provided a systematic way to classify and select surfactants for specific purposes, such as creating oil-in-water or water-in-oil emulsions.[2][3] The development of surfactants like this compound was a logical progression in this field, aiming to provide molecules with specific solubility, emulsification, and detergency characteristics.

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1]

General Reaction Scheme

The synthesis of this compound can be conceptualized in the following two main steps:

  • Formation of the Alkoxide: Octadecanol (C18H37OH) is reacted with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (C18H37O-Na+).

  • Nucleophilic Substitution: The octadecyl alkoxide then reacts with a tetraethylene glycol derivative containing a good leaving group, such as a tosylate or a halide (e.g., 1-chloro-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane), to form the this compound ether.

A common approach involves the ethoxylation of octadecanol, where ethylene oxide is added to the alcohol in a stepwise manner under basic catalysis.

Illustrative Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Octadecanol Octadecanol (C18H37OH) Alkoxide Octadecyl Alkoxide (C18H37O-Na+) Octadecanol->Alkoxide + Base Base Strong Base (e.g., NaH) Base->Alkoxide TEG_derivative Tetraethylene Glycol Derivative with Leaving Group This compound This compound (C18H37(OCH2CH2)4OH) TEG_derivative->this compound Alkoxide->this compound + TEG Derivative (SN2 Reaction)

Caption: Williamson ether synthesis pathway for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for determining its suitability for various applications. While specific experimental data for this compound is not abundant in the compiled search results, we can infer its properties based on its structure and comparison with similar surfactants like C12E4 (Tetraethylene glycol monododecyl ether).

PropertyThis compound (Tetraethylene glycol monooctadecyl ether)C12E4 (Tetraethylene glycol monododecyl ether)
Molecular Formula C26H54O5C20H42O5[]
Molecular Weight ( g/mol ) 446.7362.54[]
Appearance Expected to be a waxy solid at room temperatureSemi-solid melting to a liquid[]
CMC (mM) Not available (Expected to be lower than C12E4)~0.046[5]
Krafft Temperature (°C) Not available (Expected to be higher than C12E4)Not available
HLB Value (Griffin's) ~8.8 (Calculated)~9.7 (Calculated)

Experimental Protocols for Characterization

The characterization of this compound involves determining its key physicochemical properties. Below are detailed methodologies for some of the most important experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[6] This is typically observed as a sharp change in the slope of the surface tension versus surfactant concentration plot.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., deionized water).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[7][8] Ensure the equipment is properly calibrated with a known standard (e.g., pure water).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the graph.[8]

CMC_Determination Start Prepare this compound Stock Solution Dilute Create Serial Dilutions Start->Dilute Measure Measure Surface Tension (Tensiometer) Dilute->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Analyze Determine CMC from Plot Inflection Plot->Analyze

Caption: Workflow for CMC determination by surface tensiometry.

Micelle Characterization by Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing the hydrodynamic radius of micelles formed by this compound above its CMC.[9][10]

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.

  • Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the experimental parameters, including temperature and solvent viscosity.

  • Data Acquisition: A laser beam is passed through the sample, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity due to the Brownian motion of the micelles are recorded over time.[9]

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.[11]

DLS_Workflow Start Prepare this compound Solution (> CMC) Filter Filter Solution (e.g., 0.22 µm) Start->Filter Load Load Sample into DLS Instrument Filter->Load Acquire Acquire Scattering Data Load->Acquire Analyze Analyze Autocorrelation Function to Determine Micelle Size Acquire->Analyze

Caption: Experimental workflow for micelle size analysis using DLS.

Applications in Drug Development

Nonionic surfactants like this compound are valuable excipients in pharmaceutical formulations due to their low toxicity and high stability. Their amphiphilic nature allows them to interact with both hydrophobic drug molecules and the aqueous physiological environment.

  • Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This compound can form micelles that encapsulate hydrophobic drug molecules in their core, thereby increasing the overall solubility of the drug in aqueous formulations.

  • Emulsification: this compound can be used to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. This is particularly useful for the formulation of lipid-based drug delivery systems.

  • Wetting Agent: For solid dosage forms, this compound can act as a wetting agent, improving the dissolution rate of poorly soluble drugs by facilitating the penetration of water into the solid particles.

  • Drug Delivery Systems: this compound can be a component of various drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of drugs.

Drug_Delivery_Applications cluster_applications Applications in Drug Development This compound This compound Surfactant Solubilization Enhanced Drug Solubilization This compound->Solubilization Emulsification Stabilization of Emulsions This compound->Emulsification Wetting Improved Wetting of APIs This compound->Wetting Delivery Component of Drug Delivery Systems This compound->Delivery

Caption: Key applications of this compound in drug development.

Conclusion

Tetraethylene glycol monooctadecyl ether (this compound) is a nonionic surfactant with significant potential in research and pharmaceutical applications. Its amphiphilic nature, characterized by a long hydrophobic tail and a moderately sized hydrophilic head, allows it to effectively reduce interfacial tension and form micelles in aqueous solutions. While specific experimental data for this compound is not as prevalent as for some other surfactants, its properties can be reliably inferred from its chemical structure and the behavior of homologous compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this compound, enabling researchers and drug development professionals to harness its capabilities for the formulation of improved therapeutic products.

References

Navigating the Unseen: A Technical Guide to the Safe and Effective Use of C18E4 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18E4, scientifically known as Polyoxyethylene (4) Octadecyl Ether, is a non-ionic surfactant increasingly utilized across various laboratory and pharmaceutical applications. Its amphipathic nature, characterized by a hydrophilic polyethylene glycol head and a hydrophobic octadecyl tail, makes it a powerful tool for enhancing the solubility of poorly water-soluble compounds, stabilizing nanoparticles, and in the formulation of drug delivery systems.[1] This guide provides an in-depth overview of the safety protocols, handling procedures, and key experimental applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and application. Non-ionic surfactants like this compound are valued for their stability across a range of pH values and temperatures.

PropertyValueReference
Synonyms Polyoxyethylene (4) octadecyl ether, Brij S4Internal
Appearance Off-white solid (may be powder or pellets)[2]
Solubility Generally insoluble in water, soluble in lower alcohols and propylene glycol.[3][2][3]
Stability Stable under normal conditions. Hygroscopic.[2]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, hydrogen fluoride.[2]
Critical Micelle Concentration (CMC) Varies with temperature and purity. For similar C12E4, CMC is ~0.065 mM. The CMC for ethoxylated surfactants generally decreases with longer alkyl chains.[4][5][6]

Safety and Handling

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to minimize exposure and ensure a safe working environment.[7]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2]

  • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dusts are generated, a respirator may be necessary.[7]

Handling and Storage

Correct handling and storage procedures prevent contamination and degradation of the material.

  • Handling : Avoid contact with skin and eyes. Do not breathe dust and avoid dust formation.[2]

  • Storage : Keep containers tightly closed in a dry and well-ventilated place.[2] Due to its hygroscopic nature, it is important to protect it from moisture.[2]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[2]

  • Inhalation : Move to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products : Hazardous decomposition products are not known.[2]

Spills and Disposal
  • Accidental Release : Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[2]

  • Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations. Non-hazardous waste can often be disposed of in the regular trash, but it is essential to consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

This compound and similar non-ionic surfactants are versatile tools in the lab. Below are detailed methodologies for common applications.

Preparation of a Stock Solution

This protocol outlines the preparation of a this compound stock solution for general laboratory use.

G cluster_0 Preparation of this compound Stock Solution start Start weigh Weigh desired amount of this compound powder start->weigh dissolve Add to appropriate solvent (e.g., ethanol or propylene glycol) in a sterile container weigh->dissolve mix Mix thoroughly using a vortex or magnetic stirrer until fully dissolved. Gentle heating may be required. dissolve->mix filter Sterile filter the solution (0.22 µm filter) for biological applications mix->filter store Store at the recommended temperature in a tightly sealed container filter->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Micelle-Mediated Solubilization of a Hydrophobic Drug

This protocol describes the use of this compound to enhance the solubility of a poorly water-soluble drug for in vitro studies.

G cluster_1 Micelle-Mediated Drug Solubilization start Start prepare_surfactant Prepare an aqueous solution of this compound at a concentration above its CMC start->prepare_surfactant add_drug Add the hydrophobic drug to the this compound solution prepare_surfactant->add_drug sonicate Sonicate or stir the mixture until the drug is fully dissolved add_drug->sonicate equilibrate Allow the solution to equilibrate (e.g., overnight at room temperature) sonicate->equilibrate characterize Characterize the formulation (e.g., particle size, drug loading) equilibrate->characterize end End characterize->end

Caption: Protocol for solubilizing a hydrophobic drug using this compound micelles.

Mechanism of Action in Biological Systems

The primary mechanism by which this compound interacts with biological systems is through the disruption of cell membranes. This property is harnessed in applications such as cell lysis for protein extraction.

At concentrations above the Critical Micelle Concentration (CMC), this compound monomers can insert into the lipid bilayer of cell membranes. This disrupts the membrane integrity, leading to increased permeability and, at higher concentrations, complete cell lysis.[2][8]

G cluster_2 Mechanism of this compound-Induced Cell Lysis This compound This compound Monomers (Above CMC) insertion Insertion into Membrane This compound->insertion membrane Cellular Lipid Bilayer membrane->insertion disruption Disruption of Membrane Integrity insertion->disruption permeability Increased Permeability disruption->permeability lysis Cell Lysis & Release of Intracellular Contents permeability->lysis

Caption: this compound's mechanism of action on cell membranes.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its utility in solubilizing hydrophobic compounds and its role as an excipient in formulations are well-established. By understanding its chemical properties and adhering to strict safety and handling protocols, scientists can safely and effectively leverage the benefits of this versatile non-ionic surfactant. This guide provides a foundational understanding to support its responsible use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C18E4, a non-ionic detergent, for the effective solubilization of membrane proteins. This document outlines the properties of this compound, detailed experimental protocols, and data presentation to assist researchers in optimizing their protein extraction and purification workflows.

Introduction to this compound

This compound, chemically known as Tetraethylene glycol monooctadecyl ether and also referred to as STEARETH-4, is a non-ionic detergent belonging to the polyoxyethylene glycol ether family. Its structure consists of a long C18 hydrophobic alkyl chain and a hydrophilic head composed of four ethylene oxide units. This amphipathic nature allows this compound to effectively disrupt lipid bilayers and form micelles around hydrophobic membrane protein domains, thereby extracting them into a soluble form. Non-ionic detergents like this compound are generally considered mild as they tend to break lipid-lipid and lipid-protein interactions while preserving the native structure and function of the protein by not disrupting protein-protein interactions.[1]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing effective solubilization strategies. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name Tetraethylene glycol monooctadecyl ether
Synonyms This compound, STEARETH-4, Octadecyl tetraethylene glycol ether
Molecular Formula C26H54O5
Molecular Weight 446.7 g/mol
Type Non-ionic[1]
Critical Micelle Concentration (CMC) Estimated based on related compounds (e.g., C12E4 ~0.046 mM)[2]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for the solubilization of membrane proteins. Optimization of parameters such as detergent concentration, protein-to-detergent ratio, temperature, and incubation time is critical for each specific membrane protein.[3]

Protocol 1: Small-Scale Screening for Optimal this compound Concentration

This protocol is designed to determine the optimal concentration of this compound for solubilizing a target membrane protein from a prepared membrane fraction.

Materials:

  • Isolated cell or tissue membranes containing the target protein

  • This compound stock solution (e.g., 10% w/v in water or buffer)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Protease inhibitor cocktail

  • Ultracentrifuge

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare a membrane suspension at a known protein concentration (e.g., 5-10 mg/mL) in Solubilization Buffer supplemented with protease inhibitors.

  • Set up a series of microcentrifuge tubes, each containing the membrane suspension.

  • Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubate the samples with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C. The optimal time should be determined empirically.

  • Pellet the non-solubilized membrane material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Determine the total protein concentration in the supernatant using a Bradford or BCA assay.

  • Analyze the solubilized fraction by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess solubilization efficiency.

Data Presentation:

This compound Concentration (% w/v)Total Solubilized Protein (mg/mL)Target Protein Signal (Arbitrary Units)
0.1
0.5
1.0
1.5
2.0
Protocol 2: Large-Scale Membrane Protein Solubilization and Purification

Once the optimal this compound concentration is determined, this protocol can be used for larger-scale preparations suitable for downstream applications.

Materials:

  • Sufficient quantity of isolated membranes

  • Optimized concentration of this compound

  • Solubilization Buffer

  • Appropriate chromatography resin for purification (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Solubilization Buffer with a lower concentration of this compound, e.g., 2x CMC)

  • Elution Buffer (Wash Buffer with an eluting agent, e.g., imidazole for His-tagged proteins)

Procedure:

  • Resuspend the membrane pellet in Solubilization Buffer containing the optimized concentration of this compound and protease inhibitors.

  • Incubate under the optimized conditions (time and temperature) with gentle agitation.

  • Clarify the lysate by ultracentrifugation as described in Protocol 1.

  • Load the supernatant containing the solubilized protein onto the equilibrated chromatography column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. It is crucial to maintain the detergent concentration above its CMC in all buffers to prevent protein aggregation.[4]

  • Elute the target protein using the Elution Buffer.

  • Analyze the eluted fractions for purity and concentration using SDS-PAGE, Western blotting, and a protein assay.

Downstream Application Compatibility

The presence of detergents can interfere with some downstream analytical techniques.[5][6]

  • Mass Spectrometry: this compound, like other polyoxyethylene detergents, can interfere with mass spectrometry analysis.[7] It is essential to remove the detergent prior to analysis using methods such as detergent removal resins, gel filtration, or precipitation.[8][9][10]

  • Crystallography and Cryo-EM: The size of the detergent micelle can impact crystal packing and particle distribution in cryo-EM. While detergents with shorter alkyl chains tend to form smaller micelles, which can be advantageous for crystallization, longer-chain detergents like this compound may offer better protein stability.[11] Detergent exchange into a more suitable detergent for structural studies may be necessary.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis CellCulture Cell Culture/ Tissue Homogenization CellLysis Cell Lysis CellCulture->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation AddDetergent Addition of this compound (Screening Concentrations) MembraneIsolation->AddDetergent Incubation Incubation (4°C, 1-4h) AddDetergent->Incubation Clarification Clarification (Ultracentrifugation) Incubation->Clarification Chromatography Affinity Chromatography Clarification->Chromatography Wash Wash Steps (Buffer + this compound > CMC) Chromatography->Wash Elution Elution Wash->Elution SDSPAGE SDS-PAGE/ Western Blot Elution->SDSPAGE Downstream Downstream Applications (MS, Crystallography, etc.) Elution->Downstream

References

Application of C18E4 in Proteomics Sample Preparation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, efficient and reproducible sample preparation is paramount for successful protein identification and quantification by mass spectrometry (MS). The choice of detergent for cell lysis and protein solubilization is a critical step, as it must effectively disrupt cellular membranes and denature proteins while being compatible with downstream enzymatic digestion and MS analysis. C18E4, also known as polyoxyethylene (4) lauryl ether or Brij® L4, is a non-ionic detergent that offers a mild alternative to harsh ionic detergents like sodium dodecyl sulfate (SDS). Its non-denaturing properties can be advantageous for preserving protein complexes and enzymatic activity. However, its polyethylene glycol (PEG) moiety presents challenges for mass spectrometry, often causing ion suppression and contamination.[1][2][3]

This application note provides a detailed, representative protocol for the use of this compound in proteomics sample preparation. It includes a hypothetical workflow and quantitative data to illustrate its potential application and performance in comparison to a standard ionic detergent. Furthermore, it outlines crucial considerations for the effective removal of this compound prior to mass spectrometry analysis.

Principles and Workflow

The use of a non-ionic detergent like this compound is particularly beneficial when studying membrane proteins or when the preservation of protein-protein interactions is desired.[1][3] The general workflow involves cell lysis with a this compound-containing buffer, followed by reduction and alkylation of proteins, enzymatic digestion, and a critical detergent removal step before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteomics_Workflow_this compound cluster_lysis Cell Lysis & Protein Extraction cluster_processing Protein Processing cluster_cleanup Sample Cleanup cluster_analysis Analysis CellPellet Cell Pellet LysisBuffer Lysis Buffer (with this compound) Lysate Cell Lysate LysisBuffer->Lysate Reduction Reduction (DTT or TCEP) Lysate->Reduction Alkylation Alkylation (IAA or CAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion DetergentRemoval Detergent Removal (e.g., Spin Column) Digestion->DetergentRemoval Desalting Desalting (C18 StageTip) DetergentRemoval->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

A representative workflow for proteomics sample preparation using this compound.

Hypothetical Quantitative Data

The following table presents hypothetical data comparing the performance of this compound with the commonly used ionic detergent, SDS. This data is for illustrative purposes to highlight the potential trade-offs between the two detergents.

ParameterThis compound (1% w/v)SDS (1% w/v)Notes
Total Protein Yield (µg/mg of cells) 180220SDS is generally a more stringent solubilizing agent, leading to higher total protein yield.
Number of Identified Proteins 15001800Higher protein yield with SDS can lead to a greater number of identified proteins.
Number of Identified Membrane Proteins 450400The milder nature of this compound may be more effective at solubilizing certain membrane proteins without causing aggregation.
Trypsin Digestion Efficiency (% Missed Cleavages) 10%15%High concentrations of SDS can inhibit trypsin activity, leading to more missed cleavages.[4]
Post-Cleanup MS Signal Intensity (Arbitrary Units) 8.5 x 10^89.5 x 10^8Assuming efficient detergent removal, the overall signal intensity may be comparable.

Experimental Protocols

Note: This protocol is a representative guideline and may require optimization for specific cell types and experimental goals.

1. Materials and Reagents

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound (Brij® L4)

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA) or 2-Chloroacetamide (CAA)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)

  • Trypsin: MS-grade, reconstituted in 50 mM acetic acid

  • Quenching Solution: 1% Trifluoroacetic acid (TFA)

  • Detergent Removal Spin Columns: (e.g., Pierce™ Detergent Removal Spin Columns)

  • C18 Desalting StageTips

  • Solvents: Acetonitrile (ACN) and water (LC-MS grade)

2. Cell Lysis and Protein Extraction

  • Start with a frozen cell pellet (e.g., 1x10^6 cells).

  • Add 100 µL of ice-cold Lysis Buffer containing this compound.

  • Resuspend the pellet by pipetting up and down.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear DNA and aid in lysis.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new microcentrifuge tube.

  • Determine the protein concentration using a BCA assay.

3. Reduction, Alkylation, and Digestion

  • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample at least 10-fold with 50 mM NH4HCO3 to reduce the this compound concentration below its critical micelle concentration and to be compatible with trypsin activity.

  • Add trypsin at a 1:50 (trypsin:protein) ratio.

  • Incubate overnight at 37°C with shaking.

  • Stop the digestion by adding TFA to a final concentration of 0.5%.

4. Detergent Removal

Crucial Step: Efficient removal of this compound is essential for successful MS analysis.[5][6]

  • Equilibrate a detergent removal spin column according to the manufacturer's instructions.

  • Load the acidified peptide digest onto the column.

  • Centrifuge to collect the flow-through containing the peptides. The detergent will be retained by the resin.

  • Perform a second elution to maximize peptide recovery.

  • Combine the eluates.

5. Desalting

  • Condition a C18 StageTip with 100% ACN followed by 0.1% TFA in water.

  • Load the peptide sample onto the StageTip.

  • Wash the StageTip with 0.1% TFA in water to remove salts.

  • Elute the peptides with 50% ACN / 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge.

  • Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Challenges and Considerations

  • Mass Spectrometry Incompatibility: The primary challenge with this compound and other PEG-containing detergents is their detrimental effect on MS analysis.[6] They can cause severe ion suppression, leading to reduced sensitivity and fewer protein identifications. They can also contaminate the mass spectrometer, requiring extensive cleaning.

  • Efficient Removal is Key: The success of a proteomics workflow using this compound hinges on the efficiency of the detergent removal step.[5] It is advisable to test the efficiency of the chosen removal method.

  • Alternative Detergents: For applications where the mild properties of a non-ionic detergent are not strictly required, MS-compatible detergents such as sodium deoxycholate (SDC), which can be precipitated out of solution, may be a better choice.[7]

  • Method Optimization: The optimal concentration of this compound and the specific conditions for lysis and digestion may vary depending on the sample type and should be empirically determined.

Conclusion

This compound (Brij® L4) can be a useful tool in the proteomics sample preparation toolbox, particularly for applications requiring mild solubilization conditions. However, its use necessitates a robust and validated detergent removal strategy to mitigate its negative impact on mass spectrometry analysis. The provided protocol and considerations offer a framework for researchers to explore the application of this compound in their specific proteomics workflows, with a clear understanding of the associated challenges and the critical importance of the sample cleanup steps.

References

Application Notes and Protocols for Cell Lysis Using C18E4 Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the lysis of mammalian and bacterial cells using the non-ionic surfactant C18E4 (Tetraethylene glycol monooctadecyl ether). This compound belongs to the polyoxyethylene alkyl ether class of detergents, which are known for their mild, non-denaturing properties, making them suitable for the extraction of proteins in their native, active state. This characteristic is particularly advantageous for downstream applications such as co-immunoprecipitation (Co-IP), enzyme activity assays, and the study of protein-protein interactions.[1][2][3][4]

The this compound surfactant possesses a hydrophobic octadecyl (C18) tail and a hydrophilic head composed of four ethylene oxide units. This amphipathic nature allows it to effectively disrupt the lipid bilayer of cell membranes and solubilize membrane-bound proteins.[5][6] The general mechanism involves the insertion of the hydrophobic tails into the lipid membrane, which disrupts the membrane's integrity and leads to the formation of mixed micelles containing proteins, lipids, and detergent molecules.[5][6] This process occurs above the surfactant's critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[7][8][9]

Key Properties of this compound and Related Surfactants

Understanding the physicochemical properties of this compound is crucial for optimizing cell lysis protocols. While specific experimental data for this compound is limited, its properties can be inferred from the behavior of other polyoxyethylene alkyl ether surfactants.

PropertyDescriptionInferred Value/Characteristic for this compound
Chemical Name Tetraethylene glycol monooctadecyl ether-
Molecular Formula C26H54O5-
Molecular Weight 462.7 g/mol -
Structure CH3(CH2)17(OCH2CH2)4OH-
Type Non-ionic surfactant-
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles.[7][8][9] The CMC is influenced by the length of the alkyl chain and the polyoxyethylene chain.[10] Longer alkyl chains and shorter polyoxyethylene chains generally lead to a lower CMC.The precise CMC for this compound is not readily available in the literature. However, based on trends for other polyoxyethylene ethers, it is expected to be in the low micromolar range. For practical purposes, a working concentration significantly above the estimated CMC is recommended to ensure efficient solubilization.
Hydrophile-Lipophile Balance (HLB) A measure of the degree to which a surfactant is hydrophilic or lipophilic.With a short polyoxyethylene chain, this compound is expected to have a relatively low HLB value, indicating it is more lipophilic and suitable for solubilizing hydrophobic proteins and lipids.

Experimental Protocols

I. Preparation of this compound Lysis Buffer

This protocol provides a starting point for the preparation of a non-denaturing lysis buffer suitable for various cell types. The final concentrations of each component should be optimized for the specific cell line and downstream application.

Materials:

  • This compound Surfactant

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Nuclease (e.g., DNase I) (optional)

  • Ultrapure water

Stock Solutions:

  • 1 M Tris-HCl, pH 7.4

  • 5 M NaCl

  • 0.5 M EDTA, pH 8.0

  • 10% (w/v) this compound in ultrapure water

This compound Lysis Buffer Formulation (1X):

ComponentStock ConcentrationFinal ConcentrationVolume for 10 mL
Tris-HCl, pH 7.41 M50 mM500 µL
NaCl5 M150 mM300 µL
EDTA0.5 M1 mM20 µL
This compound10% (w/v)0.5 - 1.0% (w/v)500 µL - 1 mL
Protease Inhibitor Cocktail100X1X100 µL
Phosphatase Inhibitor Cocktail (optional)100X1X100 µL
Ultrapure Water--To 10 mL

Preparation Procedure:

  • To prepare 10 mL of 1X this compound Lysis Buffer, combine the components listed in the table above in a conical tube.

  • Add ultrapure water to a final volume of 10 mL.

  • Mix gently by inverting the tube.

  • Store the buffer at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage.

  • Add protease and phosphatase inhibitors fresh to the buffer just before use.

II. Cell Lysis Protocol for Adherent Mammalian Cells
  • Culture adherent cells to the desired confluency (typically 80-90%) in a culture dish.

  • Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X this compound Lysis Buffer to the cells. The volume will depend on the size of the culture dish (see table below for recommendations).

  • Incubate the dish on ice for 15-30 minutes with occasional gentle rocking.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • To shear genomic DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid heating the sample. Alternatively, pass the lysate through a 21-gauge needle several times.[11] The addition of a nuclease like DNase I to the lysis buffer can also be effective.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate contains the solubilized proteins and is ready for downstream applications.

Recommended Lysis Buffer Volumes for Adherent Cells:

Culture Dish SizeSurface Area (cm²)Recommended Lysis Buffer Volume
100 mm55500 - 1000 µL
60 mm21250 - 500 µL
6-well plate9.6100 - 200 µL per well
12-well plate3.550 - 100 µL per well
24-well plate1.925 - 50 µL per well
III. Cell Lysis Protocol for Suspension Mammalian Cells
  • Collect suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and aspirate the PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X this compound Lysis Buffer. A general guideline is to use 1 mL of lysis buffer per 1 x 10^7 to 1 x 10^8 cells.

  • Incubate the tube on ice for 15-30 minutes with occasional vortexing.

  • Proceed with sonication or needle shearing as described in step 7 of the adherent cell protocol.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

IV. Cell Lysis Protocol for Bacterial Cells

Gram-positive and Gram-negative bacteria have a cell wall that requires an additional step for efficient lysis.

  • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with an appropriate buffer (e.g., PBS or Tris-buffered saline).

  • Resuspend the cell pellet in 1X this compound Lysis Buffer containing lysozyme (for Gram-positive bacteria) or a combination of lysozyme and EDTA (for Gram-negative bacteria). A typical concentration for lysozyme is 0.2-1 mg/mL.

  • Incubate at room temperature or 37°C for 15-30 minutes to allow for enzymatic digestion of the cell wall.

  • Proceed with sonication on ice to complete the lysis process and shear DNA.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

Downstream Application Compatibility

The choice of lysis buffer can significantly impact downstream applications. This compound, being a non-ionic detergent, is generally compatible with many common techniques.

ApplicationCompatibilityNotes
Bradford Protein Assay Partially Compatible Non-ionic detergents can interfere with the Bradford assay.[3] It is recommended to use a detergent-compatible Bradford assay kit or to use a different protein quantification method such as the bicinchoninic acid (BCA) assay, which shows better compatibility with a wider range of detergents.[3]
SDS-PAGE and Western Blotting Compatible This compound is compatible with SDS-PAGE and Western blotting. The non-denaturing nature of this compound allows for the analysis of proteins under non-reducing conditions if desired. For standard denaturing SDS-PAGE, the SDS in the sample loading buffer will effectively denature the proteins.
Co-Immunoprecipitation (Co-IP) Highly Compatible Non-ionic detergents like this compound are ideal for Co-IP as they preserve protein-protein interactions.[1][2][3] The concentration of this compound may need to be optimized to minimize non-specific binding while maintaining the interaction of interest.
Enzyme-Linked Immunosorbent Assay (ELISA) Compatible This compound is generally compatible with ELISA. However, high concentrations of the detergent may interfere with antibody-antigen binding. It is advisable to dilute the lysate before performing the assay.
Mass Spectrometry (MS) Generally Incompatible Most non-ionic detergents, including polyoxyethylene ethers, are not directly compatible with mass spectrometry as they can suppress ionization and contaminate the instrument.[12][13][14] If MS analysis is planned, the detergent must be removed from the sample using methods such as detergent removal columns, precipitation, or in-gel digestion. Alternatively, MS-compatible surfactants can be used.[13][15]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Extraction and Analysis

experimental_workflow start Start: Cell Culture cell_harvest Cell Harvesting start->cell_harvest lysis Cell Lysis with this compound Buffer cell_harvest->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation supernatant Collect Supernatant (Cleared Lysate) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification downstream Downstream Applications quantification->downstream wb Western Blot downstream->wb Analysis of specific proteins ip Immunoprecipitation downstream->ip Study of protein interactions ms Mass Spectrometry (with detergent removal) downstream->ms Proteomic analysis mapk_erk_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding and Dimerization grb2 Grb2 receptor->grb2 Phosphorylation and Recruitment sos SOS grb2->sos Activation ras Ras sos->ras GDP to GTP Exchange raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Translocation to Nucleus and Phosphorylation gene_expression Gene Expression transcription_factors->gene_expression Regulation

References

Application of C18E4 in Cryo-EM Sample Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution structure determination of complex biological macromolecules in their near-native states. For membrane proteins, which represent a significant portion of the human proteome and are major drug targets, sample preparation remains a critical bottleneck. The selection of an appropriate detergent is paramount for the successful solubilization, stabilization, and ultimately, the structural elucidation of these challenging targets.

This document provides detailed application notes and protocols for the use of Tetraethylene glycol mono-n-octadecyl ether (C18E4) , a non-ionic detergent, in the preparation of membrane protein samples for single-particle cryo-EM analysis. While direct, peer-reviewed protocols specifying the use of this compound in cryo-EM are not abundant in scientific literature, this guide extrapolates from the known physicochemical properties of this compound and established principles of membrane protein biochemistry for cryo-EM.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective application.

PropertyValueSignificance in Cryo-EM
Chemical Formula C26H54O5Provides information on molecular weight and composition.
Molecular Weight 446.7 g/mol Influences micelle size and behavior in solution.
Type Non-ionicGentle solubilization, minimizing protein denaturation and preserving native structure. Does not interfere with charged residues on the protein surface.
Critical Micelle Concentration (CMC) Low (estimated)Detergents with low CMCs are generally preferred for cryo-EM as they form stable micelles at lower concentrations, minimizing the concentration of free detergent monomers that can contribute to background noise in the cryo-EM images.
Hydrophile-Lipophile Balance (HLB) ~10-12 (estimated)This value suggests this compound is a good oil-in-water emulsifier and detergent, suitable for extracting and stabilizing membrane proteins.

Note: The CMC and HLB values for this compound are estimated based on congeners with similar ethylene glycol headgroups and alkyl chain lengths. Experimental determination is recommended for precise applications.

Application Notes

Principle of this compound in Membrane Protein Solubilization and Stabilization

This compound, as a non-ionic detergent, functions by partitioning into the lipid bilayer of cellular membranes. The hydrophobic octadecyl (C18) tail interacts with the hydrophobic lipid tails and the transmembrane domains of the protein, while the hydrophilic tetraethylene glycol (E4) headgroup interacts with the aqueous solvent. This dual nature allows this compound to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane regions of the protein, effectively extracting it from its native membrane environment and keeping it soluble and stable in an aqueous buffer.

The key advantages of using a non-ionic detergent like this compound include:

  • Gentle Solubilization: Minimizes the risk of denaturation, helping to preserve the native conformation and activity of the membrane protein.

  • Reduced Background Noise: A low CMC is advantageous for cryo-EM as it reduces the concentration of free detergent micelles in the background of the micrographs, which can otherwise obscure the protein particles and complicate image processing.

  • Structural Integrity: By mimicking the hydrophobic environment of the lipid bilayer, this compound helps to maintain the structural integrity of the transmembrane domains.

Considerations for Using this compound in Cryo-EM
  • Detergent Screening: this compound should be considered as part of a broader detergent screening strategy. The optimal detergent for a particular membrane protein is target-dependent and must be determined empirically.

  • Concentration Optimization: The concentration of this compound used for solubilization and purification is critical. A common starting point is to use a concentration 2-5 times the CMC for solubilization and then reduce the concentration to just above the CMC for purification and grid preparation.

  • Delipidation: this compound can be effective for delipidation, the process of removing endogenous lipids that may interfere with structural homogeneity. The extent of delipidation can be controlled by adjusting the detergent concentration and incubation time.

  • Particle Orientation: The detergent micelle surrounding the protein can influence its orientation at the air-water interface during grid preparation. While this compound is not known to induce a strong preferred orientation, this should be assessed during initial grid screening.

  • Compatibility with other techniques: Ensure that the buffer components are compatible with this compound and do not induce precipitation or phase separation.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific membrane protein target.

Protocol 1: Solubilization of Membrane Proteins from Crude Membranes

This protocol describes the initial extraction of a membrane protein from a prepared membrane fraction.

Materials:

  • Purified membrane pellet

  • Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol (optional), protease inhibitors

  • This compound stock solution (e.g., 10% w/v in water)

Procedure:

  • Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). This is typically well above the estimated CMC and facilitates efficient membrane disruption.

  • Incubate the mixture at 4°C with gentle agitation (e.g., on a rocker or end-over-end rotator) for 1-2 hours.

  • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and aggregated protein.

  • Carefully collect the supernatant containing the solubilized membrane protein-C18E4 complex.

Protocol 2: Purification of this compound-Solubilized Membrane Protein

This protocol outlines a typical affinity chromatography step followed by size-exclusion chromatography (SEC).

Materials:

  • Solubilized protein supernatant (from Protocol 1)

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.02-0.05% this compound (just above CMC)

  • Elution Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 250 mM Imidazole, 0.02-0.05% this compound

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02-0.05% this compound

Procedure:

  • Incubate the solubilized supernatant with the equilibrated affinity resin for 1-2 hours at 4°C.

  • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein from the resin using Elution Buffer.

  • Concentrate the eluted protein using an appropriate centrifugal concentrator.

  • Inject the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer.

  • Collect fractions corresponding to the monodisperse peak of the protein-detergent complex.

  • Analyze the peak fractions by SDS-PAGE to assess purity.

Protocol 3: Cryo-EM Grid Preparation

This protocol describes the final step of preparing vitrified grids for imaging.

Materials:

  • Purified and concentrated protein-C18E4 complex (0.5-5 mg/mL in SEC Buffer)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)

  • Vitrification device (e.g., Vitrobot, Leica EM GP)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Glow-discharge the cryo-EM grids to render the carbon surface hydrophilic.

  • Set the environmental chamber of the vitrification device to a desired temperature (e.g., 4-10°C) and 100% humidity.

  • Apply 3-4 µL of the protein sample to the glow-discharged grid.

  • Blot the grid for a set time (typically 2-5 seconds) with a specific blot force to create a thin aqueous film.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Store the vitrified grids in liquid nitrogen until imaging.

Visualizations

Signaling Pathway/Workflow Diagrams

cryo_em_workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation cluster_imaging_processing Imaging & Data Processing Membrane_Prep Membrane Preparation Solubilization Solubilization with this compound Membrane_Prep->Solubilization Purification Purification (Affinity & SEC) Solubilization->Purification Grid_Treatment Grid Glow-Discharging Purification->Grid_Treatment Sample_Application Sample Application Grid_Treatment->Sample_Application Blotting Blotting Sample_Application->Blotting Vitrification Plunge Freezing Blotting->Vitrification Data_Collection Cryo-EM Data Collection Vitrification->Data_Collection Image_Processing Image Processing Data_Collection->Image_Processing Structure_Determination 3D Structure Determination Image_Processing->Structure_Determination

logical_relationship cluster_protein Membrane Protein in Lipid Bilayer cluster_complex Solubilized Complex Protein Target Protein Lipid Lipid Bilayer Protein_Micelle Protein-C18E4 Micelle Complex Protein->Protein_Micelle Extracted & Stabilized Lipid->Protein_Micelle Disrupted This compound This compound Monomers This compound->Protein_Micelle Forms Micelle Around Transmembrane Domain

Conclusion

While specific literature on the application of this compound in cryo-EM is limited, its properties as a non-ionic detergent with a long alkyl chain and a moderately sized hydrophilic headgroup make it a plausible candidate for the solubilization and stabilization of certain membrane proteins for structural studies. The protocols and notes provided herein offer a foundational framework for researchers to explore the potential of this compound in their cryo-EM workflows. As with any detergent, empirical optimization is key to achieving a high-quality, monodisperse sample suitable for high-resolution structure determination. Researchers are encouraged to perform thorough biochemical and biophysical characterization of their protein in the presence of this compound before proceeding to the significant investment of time and resources required for cryo-EM grid preparation and data collection.

C18E4 as a Dispersing Agent for Nanomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18E4, also known as tetraethylene glycol monooctadecyl ether or Brij 93, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family. Its amphiphilic nature, consisting of a hydrophobic octadecyl (C18) tail and a hydrophilic tetraethylene glycol (E4) headgroup, makes it an effective dispersing agent for a variety of nanomaterials in aqueous and organic media. This document provides detailed application notes and experimental protocols for the use of this compound in the dispersion of nanomaterials, with a focus on applications in research and drug development.

The primary mechanism by which this compound and other non-ionic surfactants stabilize nanoparticle dispersions is through steric hindrance. The hydrophobic alkyl chains of the surfactant adsorb onto the surface of the nanomaterial, while the hydrophilic polyoxyethylene chains extend into the surrounding medium. This creates a protective layer that prevents the nanoparticles from aggregating due to van der Waals forces.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for optimizing its use as a dispersing agent. Key parameters include the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB).

PropertyValueDescription
Critical Micelle Concentration (CMC) ~1 x 10-6 MThe concentration at which surfactant molecules begin to self-assemble into micelles in an aqueous solution. Operating above the CMC is often desirable for achieving stable dispersions.
Hydrophilic-Lipophilic Balance (HLB) ~8.8An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. An HLB value in the range of 8-16 is generally suitable for creating oil-in-water emulsions and stable dispersions of hydrophobic materials in water.

Applications in Nanomaterial Dispersion

This compound and its closely related Brij series surfactants are versatile dispersing agents for a range of nanomaterials, including carbon nanotubes, graphene, and lipid-based nanoparticles for drug delivery.

Carbon Nanotube (CNT) Dispersion

Stable and individualized dispersions of carbon nanotubes are essential for their application in various fields, including electronics and biomedicine. This compound can be effectively used to overcome the strong van der Waals interactions that cause CNTs to bundle together.

Graphene and Graphene Oxide (GO) Dispersion

The exfoliation and dispersion of graphene and its derivatives are critical for harnessing their unique properties. Non-ionic surfactants like this compound aid in the exfoliation of graphite into few-layer graphene and stabilize the resulting sheets in solution.

Lipid Nanoparticle (LNP) Formulation

In the field of drug delivery, this compound can be used as a component in the formulation of lipid nanoparticles, which are used to encapsulate and deliver therapeutic agents such as mRNA and small molecule drugs. The surfactant contributes to the stability and particle size control of the LNPs.

Experimental Protocols

The following are detailed protocols for the dispersion of various nanomaterials using this compound or a closely related Brij surfactant.

Protocol 1: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs)

Objective: To prepare a stable aqueous dispersion of MWCNTs using this compound.

Materials:

  • Multi-Walled Carbon Nanotubes (MWCNTs)

  • This compound (Brij 93)

  • Deionized (DI) water

  • Probe sonicator

  • Centrifuge

Procedure:

  • Preparation of Surfactant Solution:

    • Prepare a stock solution of this compound in DI water at a concentration of 1% (w/v).

    • Stir the solution gently until the this compound is fully dissolved. Heating to 40-50°C may aid dissolution.

  • Dispersion of MWCNTs:

    • Add MWCNTs to the this compound solution to a final concentration of 1 mg/mL.

    • Submerge the tip of a probe sonicator into the solution.

    • Sonicate the mixture in an ice bath to prevent overheating. Use a power output of 100 W with a pulse sequence of 30 seconds on and 30 seconds off for a total sonication time of 30 minutes.

  • Purification of the Dispersion:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge at 5,000 x g for 60 minutes to pellet any large aggregates and undispersed MWCNT bundles.

    • Carefully decant the supernatant, which contains the well-dispersed MWCNTs.

  • Characterization:

    • Analyze the dispersion for particle size distribution using Dynamic Light Scattering (DLS).

    • Assess the stability of the dispersion by monitoring the UV-Vis absorbance at a characteristic wavelength (e.g., 500 nm) over time.

Quantitative Analysis of MWCNT Dispersion with Brij 97 (a structurally similar surfactant):

ParameterBefore DispersionAfter Dispersion with Brij 97
Average Particle Size (DLS) > 1000 nm (aggregated)150 - 300 nm
Zeta Potential -15 mV to -25 mV-30 mV to -45 mV
Dispersion Stability Sediments within hoursStable for several weeks
Protocol 2: Exfoliation and Dispersion of Graphene Oxide (GO)

Objective: To prepare a stable aqueous dispersion of exfoliated graphene oxide sheets using this compound.

Materials:

  • Graphene Oxide (GO) powder

  • This compound (Brij 93)

  • Deionized (DI) water

  • Bath sonicator

  • Centrifuge

Procedure:

  • Preparation of GO Suspension:

    • Disperse GO powder in DI water to a concentration of 2 mg/mL by gentle stirring.

  • Addition of Surfactant:

    • Prepare a 2% (w/v) stock solution of this compound in DI water.

    • Add the this compound solution to the GO suspension to achieve a final this compound concentration of 0.5% (w/v).

  • Exfoliation and Dispersion:

    • Place the mixture in a bath sonicator.

    • Sonicate for 2 hours at a frequency of 40 kHz and a power of 200 W. Maintain the water bath temperature below 30°C.

  • Purification:

    • Centrifuge the dispersion at 3,000 x g for 30 minutes to remove any unexfoliated graphite particles.

    • Collect the supernatant containing the dispersed GO sheets.

  • Characterization:

    • Characterize the exfoliated GO using UV-Vis spectroscopy, looking for the characteristic peak around 230 nm.

    • Use Atomic Force Microscopy (AFM) to confirm the presence of single or few-layer GO sheets.

    • Measure the zeta potential to assess the stability of the dispersion.

Quantitative Analysis of Graphene Oxide Dispersion:

ParameterWithout this compoundWith 0.5% this compound
Hydrodynamic Diameter (DLS) ~500 - 1500 nm~200 - 500 nm
Zeta Potential -35 mV-45 mV
Yield of Exfoliation LowSignificantly Increased
Protocol 3: Formulation of Lipid Nanoparticles (LNPs) for Drug Delivery

Objective: To formulate stable lipid nanoparticles incorporating this compound for the encapsulation of a model hydrophobic drug.

Materials:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • This compound (Brij 93)

  • Model hydrophobic drug (e.g., curcumin)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or probe sonicator

Procedure (Microfluidic Method):

  • Preparation of Lipid Phase:

    • Dissolve SPC (60 mg), cholesterol (30 mg), this compound (10 mg), and the model drug (5 mg) in 1 mL of ethanol.

  • Preparation of Aqueous Phase:

    • Prepare 3 mL of PBS (pH 7.4).

  • Nanoparticle Formation:

    • Set the total flow rate of the microfluidic device to 12 mL/min with a flow rate ratio of 3:1 (aqueous:organic).

    • Inject the lipid phase and the aqueous phase into their respective inlets.

    • Collect the resulting nanoparticle suspension from the outlet.

  • Purification:

    • Dialyze the LNP suspension against PBS (pH 7.4) for 24 hours using a dialysis membrane (MWCO 10 kDa) to remove the ethanol and unencapsulated drug.

  • Characterization:

    • Measure the particle size, Polydispersity Index (PDI), and zeta potential using a Zetasizer.

    • Determine the encapsulation efficiency (EE%) and drug loading (DL%) using a suitable analytical method (e.g., HPLC).

Quantitative Analysis of LNP Formulation:

ParameterValue
Particle Size (Z-average) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -20 to -30 mV
Encapsulation Efficiency (EE%) > 85%

Visualization of Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_dispersion Dispersion cluster_purification Purification Nanomaterial Nanomaterial Mixing Mixing Nanomaterial->Mixing Add to This compound Solution This compound Solution This compound Solution->Mixing Add Sonication Sonication Mixing->Sonication High Energy Input Centrifugation Centrifugation Sonication->Centrifugation Separate Aggregates Stable Dispersion Stable Dispersion Centrifugation->Stable Dispersion Collect Supernatant

Caption: General experimental workflow for nanomaterial dispersion.

G cluster_nanoparticle Nanoparticle Surface cluster_surfactant This compound Adsorption cluster_stabilization Steric Hindrance NP Nanoparticle Repulsive Barrier Steric Barrier Prevents Aggregation S1 C18 Tail S1->NP Hydrophobic Interaction S2 E4 Head S1->S2 Hydrophilic Aqueous Medium Aqueous Medium S2->Aqueous Medium Extends into NP2 Nanoparticle

Caption: Mechanism of steric stabilization by this compound.

Safety and Biocompatibility

Non-ionic surfactants like this compound are generally considered to have low toxicity and are often used in pharmaceutical and cosmetic formulations. However, it is essential to consider the concentration-dependent cytotoxicity.

Biocompatibility Data for Polyoxyethylene Ethers:

Cell LineAssayConcentrationResult
Human Dermal FibroblastsMTT10 µg/mL> 95% cell viability
Human Dermal FibroblastsMTT50 µg/mL~80% cell viability
Human Dermal FibroblastsMTT100 µg/mL~60% cell viability

These data suggest that at lower concentrations, polyoxyethylene ethers exhibit good biocompatibility, but cytotoxicity increases with concentration. Therefore, it is crucial to use the minimum effective concentration of this compound to achieve a stable dispersion while minimizing potential toxic effects, especially in drug delivery applications.

Conclusion

This compound is a valuable and versatile dispersing agent for a variety of nanomaterials. Its efficacy is rooted in its non-ionic character and its ability to provide steric stabilization. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their work, from fundamental research to the development of advanced drug delivery systems. Careful optimization of surfactant concentration and dispersion parameters is key to achieving stable, well-dispersed nanomaterial systems with minimal cytotoxicity.

Determining the Concentration of C18E4 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative determination of Tetraethylene glycol octadecyl ether (C18E4) in various solutions. The protocols outlined below are based on common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Method Selection and Overview

The choice of method for quantifying this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A widely accessible and robust method suitable for relatively clean sample matrices. Detection is typically performed at low UV wavelengths (around 200-220 nm) as this compound lacks a strong chromophore.

  • LC-MS: Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. It provides confirmation of the analyte's identity based on its mass-to-charge ratio.

  • UV-Vis Spectrophotometry (Colorimetric): A simple and cost-effective method that involves a chemical reaction to produce a colored complex. This method is suitable for routine analysis but may be more susceptible to interferences.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described methods for the analysis of non-ionic surfactants, including compounds structurally related to this compound. It is important to note that these values are indicative and should be verified through in-house method validation.

MethodAnalyte/AnalogueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
HPLC-UV Ethylene Glycol6 ppm--
LC-MS Glycols (derivatized)10-25 µg/L20-50 µg/L20-1000 µg/L
Spectrophotometry Non-ionic Surfactants~0.1 ppm-0-20 ppm

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general framework for the analysis of this compound using a reversed-phase HPLC system with UV detection.

a. Principle

This compound is separated from other components in the sample on a C18 stationary phase. The concentration is determined by measuring the absorbance of the eluting analyte at a low UV wavelength.

b. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (for sample preparation)

c. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

d. Chromatographic Conditions

  • Mobile Phase A: Water (with optional 0.1% formic acid)

  • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

  • Gradient:

    • Start with a high percentage of Mobile Phase A.

    • Increase the percentage of Mobile Phase B over time to elute this compound.

    • A typical starting point could be a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 10-20 µL

e. Sample Preparation

  • Dissolve a known weight of this compound standard in methanol to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Dissolve or dilute the sample in methanol or the initial mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

f. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Sample Solution Filtration Filtration (0.45 µm) Sample->Filtration Dilution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector (210-220 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Chromatogram->Quantification Calibration->Quantification

Figure 1: Experimental workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography with Mass Spectrometry (LC-MS)

This protocol is suitable for the sensitive and selective quantification of this compound, particularly in complex biological or environmental samples.

a. Principle

This compound is separated by reversed-phase chromatography and then ionized, typically using electrospray ionization (ESI). The mass spectrometer detects and quantifies the specific mass-to-charge ratio (m/z) of the this compound molecule, providing high selectivity.

b. Materials and Reagents

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (optional, for mobile phase)

c. Instrumentation

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source

  • UPLC or HPLC system

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

d. LC-MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient will depend on the specific system but will generally involve increasing the proportion of Mobile Phase B to elute the relatively hydrophobic this compound.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecule [M+H]⁺ and/or its adducts (e.g., [M+Na]⁺, [M+NH₄]⁺). The exact m/z values will need to be determined by infusing a standard solution of this compound.

e. Sample Preparation

  • Prepare stock and calibration standards as described for the HPLC-UV method, using LC-MS grade solvents.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

f. Data Analysis

  • Identify the retention time and the characteristic m/z of this compound.

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Quantify this compound in the sample using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE Optional Clean-up Filtration Filtration (0.22 µm) Sample->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometer (SIM/MRM) ESI->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Quantification Quantification Data_Acquisition->Quantification Calibration->Quantification

Figure 2: Workflow for the quantification of this compound using LC-MS.

UV-Vis Spectrophotometry (Cobalt Thiocyanate Method)

This colorimetric method is based on the complex formation between polyoxyethylene chains and a cobalt thiocyanate reagent.[1]

a. Principle

Non-ionic surfactants containing polyoxyethylene chains, such as this compound, form a blue-colored complex with ammonium cobaltothiocyanate. This complex is then extracted into an organic solvent, and its absorbance is measured to determine the concentration of the surfactant.[1]

b. Materials and Reagents

  • This compound standard

  • Ammonium cobaltothiocyanate reagent

  • Benzene or other suitable organic solvent

  • Saturated salt solution (e.g., sodium chloride)

c. Instrumentation

  • UV-Vis Spectrophotometer

  • Separatory funnels

  • Volumetric flasks and pipettes

d. Protocol

  • Preparation of Ammonium Cobaltothiocyanate Reagent: Prepare a solution of ammonium cobaltothiocyanate in water. The exact concentration may need to be optimized.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in water.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution in water.

  • Complex Formation and Extraction:

    • To a known volume of sample or standard in a separatory funnel, add the ammonium cobaltothiocyanate reagent and the saturated salt solution.

    • Add a precise volume of the organic solvent (e.g., benzene).

    • Shake the funnel vigorously for a specified time (e.g., 1-2 minutes) to facilitate complex formation and extraction into the organic phase.

    • Allow the phases to separate.

  • Measurement:

    • Carefully collect the organic phase.

    • Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the complex (typically around 320 nm or 620 nm, which should be determined experimentally).[1]

    • Use the organic solvent as a blank.

e. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Spectrophotometry_Workflow cluster_reaction Complexation Reaction cluster_extraction Phase Separation & Measurement cluster_analysis Data Analysis Sample_Standard Aqueous Sample or Standard Mixing Vigorous Mixing Sample_Standard->Mixing Reagent Ammonium Cobaltothiocyanate Reagent->Mixing Salt Saturated Salt Solution Salt->Mixing Organic_Solvent Organic Solvent Organic_Solvent->Mixing Separation Allow Phases to Separate Mixing->Separation Collect_Organic Collect Organic Phase Separation->Collect_Organic Spectrophotometer Measure Absorbance Collect_Organic->Spectrophotometer Calibration Generate Calibration Curve Spectrophotometer->Calibration Quantification Determine Concentration Spectrophotometer->Quantification Calibration->Quantification

Figure 3: Workflow for the colorimetric determination of this compound.

References

Application Notes and Protocols for C18E4 in Enhanced Oil Recovery (EOR) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR, particularly the use of surfactants, plays a crucial role in mobilizing residual oil trapped by capillary forces and unfavorable wettability conditions. C18E4 (Polyoxyethylene (4) Stearyl Ether, Steareth-4) is a nonionic surfactant with potential applications in this field. Its amphiphilic nature, arising from the lipophilic stearyl (C18) tail and the hydrophilic polyethylene oxide (E4) head, allows it to reduce the interfacial tension between oil and water and alter the wettability of reservoir rock.

This document provides detailed application notes and protocols for the evaluation of this compound as a candidate for surfactant-based EOR. While specific performance data for this compound in EOR applications is not extensively available in public literature, this guide offers a framework for its systematic investigation.

Mechanism of Action in Enhanced Oil Recovery

The primary mechanisms by which surfactants like this compound contribute to enhanced oil recovery are:

  • Interfacial Tension (IFT) Reduction: Surfactants accumulate at the oil-water interface, significantly lowering the IFT.[1] This reduction in interfacial tension diminishes the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and displaced by the injected fluid.

  • Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil adheres strongly to the rock surface, hindering its displacement by water. Surfactants can adsorb onto the rock surface, altering its wettability towards a more water-wet state. This change facilitates the detachment of the oil film from the rock, improving recovery.

Data Presentation: Expected Performance of this compound

The following tables present a hypothetical yet representative summary of quantitative data that could be generated during the evaluation of this compound for EOR applications. These tables are intended to serve as a template for organizing experimental results.

Table 1: Interfacial Tension (IFT) of this compound Solutions with Crude Oil

This compound Concentration (wt%)Temperature (°C)Salinity (ppm NaCl)Interfacial Tension (mN/m)
0.02510,00025.4
0.12510,0005.2
0.52510,0001.8
1.02510,0000.9
0.55010,0001.5
0.52530,0002.1

Table 2: Wettability Alteration by this compound on Reservoir Rock

Rock TypeInitial WettabilitySurfactant SolutionContact Angle (°)Wettability State
SandstoneOil-wetBrine135Oil-wet
SandstoneOil-wet0.5 wt% this compound in Brine75Water-wet
CarbonateOil-wetBrine142Oil-wet
CarbonateOil-wet0.5 wt% this compound in Brine85Intermediate-wet

Table 3: Core Flooding Performance of this compound

Flooding StagePore Volumes InjectedOil Recovery Factor (%)
Waterflooding (Secondary Recovery)2.045
0.5 wt% this compound Flooding (Tertiary Recovery)1.515 (Incremental)
Total Recovery 3.5 60

Experimental Protocols

Protocol 1: Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of this compound in reducing the interfacial tension between crude oil and brine.

Apparatus:

  • Pendant drop tensiometer

  • Syringe with a needle of known diameter

  • Optical system with a camera

  • Temperature-controlled cell

  • Software for drop shape analysis

Procedure:

  • Prepare brine solutions of desired salinity (e.g., 10,000 ppm NaCl).

  • Prepare stock solutions of this compound in the prepared brine at various concentrations (e.g., 0.1, 0.5, 1.0 wt%).

  • Fill the temperature-controlled optical cell with the this compound solution.

  • Fill the syringe with the crude oil to be tested.

  • Immerse the needle tip into the this compound solution within the cell.

  • Slowly form a pendant drop of crude oil at the needle tip.

  • Allow the drop to equilibrate for a specified time.

  • Capture an image of the drop profile using the optical system.

  • The software will analyze the shape of the drop and calculate the interfacial tension based on the Young-Laplace equation.

  • Repeat the measurement at different this compound concentrations, temperatures, and salinities.

Protocol 2: Wettability Alteration (Contact Angle Measurement)

Objective: To evaluate the ability of this compound to alter the wettability of reservoir rock from oil-wet to water-wet.

Apparatus:

  • Goniometer with an environmental chamber

  • Core plugs or flat polished rock surfaces (sandstone, carbonate)

  • Crude oil

  • Brine and this compound solutions

Procedure:

  • Clean and dry the rock samples.

  • Saturate the rock samples with brine.

  • Age the brine-saturated samples in crude oil at reservoir temperature for several days to establish an oil-wet condition.

  • Place the aged rock sample in the environmental chamber of the goniometer, filled with the test fluid (brine or this compound solution).

  • Dispense a small droplet of crude oil onto the rock surface.

  • Allow the droplet to equilibrate.

  • Measure the contact angle between the oil droplet and the rock surface through the aqueous phase. A contact angle greater than 90° indicates oil-wet conditions, while an angle less than 90° indicates water-wet conditions.

  • Repeat the measurements with different this compound concentrations.

Protocol 3: Core Flooding Test

Objective: To quantify the incremental oil recovery achieved by injecting a this compound solution after conventional waterflooding.

Apparatus:

  • Core holder

  • High-pressure pumps for fluid injection

  • Reservoir core plug

  • Fluid accumulators for brine, crude oil, and surfactant solution

  • Back-pressure regulator

  • Effluent collector

  • Pressure transducers and temperature controller

Procedure:

  • Clean, dry, and characterize the core plug (porosity, permeability).

  • Saturate the core plug with brine.

  • Inject crude oil to displace the brine to irreducible water saturation.

  • Waterflooding (Secondary Recovery): Inject brine at a constant rate until no more oil is produced. Record the volume of oil recovered.

  • Surfactant Flooding (Tertiary Recovery): Inject the this compound solution (e.g., 0.5 wt% in brine) into the core plug at the same injection rate.

  • Collect the effluent and measure the volume of oil and water produced over time.

  • Calculate the incremental oil recovery factor as the percentage of the original oil in place recovered during the surfactant flood.

Visualizations

EOR_Mechanism cluster_0 Initial State: Residual Oil Trapped cluster_1 This compound Surfactant Flooding cluster_2 Final State: Mobilized Oil RockMatrix Porous Rock Matrix OilWet Oil-Wet Surface RockMatrix->OilWet OilDroplet Trapped Oil Droplet OilDroplet->RockMatrix Adheres to surface HighIFT High Interfacial Tension (Capillary Forces) OilDroplet->HighIFT This compound This compound Solution Injection LowIFT Low Interfacial Tension This compound->LowIFT Reduces IFT WaterWet Water-Wet Surface This compound->WaterWet Alters Wettability MobilizedOil Mobilized Oil Droplet ProducedOil Increased Oil Recovery MobilizedOil->ProducedOil LowIFT->MobilizedOil WaterWet->MobilizedOil

Caption: Mechanism of Enhanced Oil Recovery using this compound surfactant.

Core_Flooding_Workflow A 1. Core Preparation (Clean, Dry, Characterize) B 2. Brine Saturation A->B C 3. Crude Oil Injection (Establish S_oir) B->C D 4. Waterflooding (Secondary Recovery) C->D E 5. This compound Surfactant Flooding (Tertiary Recovery) D->E F 6. Data Analysis (Calculate Recovery Factor) E->F

Caption: Experimental workflow for core flooding analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C18E4 Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Tetraethylene Glycol Monooctadecyl Ether (C18E4) in protein stability experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein stability studies?

A1: this compound, or Tetraethylene Glycol Monooctadecyl Ether, is a non-ionic detergent. Such detergents are considered non-denaturing because they break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[1] This property makes them valuable for extracting membrane proteins from the lipid bilayer and stabilizing them in a soluble form for functional and structural studies.[1] Non-ionic detergents are widely used to isolate membrane proteins in their biologically active form.[1]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which detergent molecules aggregate to form structures called micelles.[2][3] Below the CMC, detergent molecules exist primarily as monomers. For effective solubilization and stabilization of membrane proteins, the detergent concentration in all buffers and solutions should generally be kept above the CMC.[4] The CMC is a critical parameter because it influences the detergent's ability to form micelles that encapsulate the hydrophobic regions of a protein, thereby keeping it soluble and stable in an aqueous environment.

Q3: What is the specific CMC value for this compound?

Q4: How do I determine the CMC of this compound in my experimental buffer?

A4: The CMC of a detergent can be determined by various methods that monitor a physical property of the detergent solution as a function of its concentration. Common techniques include:

  • Surface Tensiometry: The surface tension of the solution decreases with increasing detergent concentration until the CMC is reached, after which it remains relatively constant.[2][3]

  • Dye Solubilization: A hydrophobic dye is added to the solution. The dye's solubility increases significantly above the CMC, which can be measured spectrophotometrically.[1]

  • Light Scattering: The intensity of scattered light increases above the CMC due to the formation of micelles.[1]

Troubleshooting Guides

Problem 1: Protein Aggregation or Precipitation After Solubilization with this compound.

Possible Causes and Solutions:

CauseRecommended Action
This compound concentration is too low (below CMC). Increase the this compound concentration. Ensure the concentration is maintained above the CMC throughout all purification and storage steps.[4]
Inappropriate detergent-to-protein ratio. Optimize the detergent-to-protein ratio. This is a critical parameter that needs to be determined empirically for each protein.
Suboptimal buffer conditions (pH, ionic strength). Screen a range of pH values and salt concentrations. Some proteins are more stable at a specific pH or require a certain salt concentration to prevent aggregation.
Presence of lipids that are critical for stability have been stripped away. Consider adding back specific lipids to the this compound solution to mimic a more native-like environment.
The protein is inherently unstable once removed from the membrane. Consider alternative, milder detergents or explore detergent-free methods like nanodiscs.[6]

Problem 2: Loss of Protein Activity After Solubilization with this compound.

Possible Causes and Solutions:

CauseRecommended Action
Denaturation by the detergent. Although this compound is a non-ionic and generally mild detergent, some proteins can still be sensitive. Try decreasing the this compound concentration (while staying above the CMC) or screen other mild detergents.
Removal of essential lipids or cofactors. Supplement the this compound solution with lipids or cofactors that are known to be important for the protein's function.
Incorrect buffer composition. Optimize buffer components, including pH, salts, and additives like glycerol or specific ions that may be required for activity.
Extended incubation times. Minimize the time the protein spends in the detergent solution. Perform functional assays as soon as possible after purification.

Problem 3: Interference of this compound with Downstream Applications.

Possible Causes and Solutions:

CauseRecommended Action
Interference with protein concentration assays (e.g., Bradford, BCA). The Bradford assay can be incompatible with some detergents.[7][8] The BCA assay is generally more tolerant to non-ionic detergents like this compound, but it's crucial to include this compound in the blank and standards for accurate quantification.[7] Refer to detergent compatibility charts for your specific assay.[9][10]
Interference with chromatography. For ion-exchange chromatography, ensure the detergent does not interfere with the protein's binding to the resin. For size-exclusion chromatography, detergents with smaller aggregation numbers are preferable.[1]
Issues in cryo-EM sample preparation. High concentrations of detergent can create excess micelles that interfere with particle picking and image analysis. The optimal detergent concentration for cryo-EM is often a balance between maintaining protein stability and minimizing background noise.[11]

Experimental Protocols

Protocol 1: Determination of this compound Critical Micelle Concentration (CMC) by Dye Solubilization

This protocol provides a general method to estimate the CMC of this compound in your specific buffer.

Materials:

  • This compound stock solution (e.g., 10% w/v)

  • Your experimental buffer

  • Hydrophobic dye (e.g., Diphenylhexatriene - DPH) stock solution in a water-miscible organic solvent (e.g., methanol)

  • 96-well black microplate

  • Fluorometer

Method:

  • Prepare a series of this compound dilutions in your experimental buffer in the microplate. The concentration range should span the expected CMC.

  • Add a small, constant amount of the DPH stock solution to each well. The final concentration of the organic solvent should be minimal to avoid affecting micelle formation.

  • Incubate the plate at your experimental temperature for a set period to allow for equilibration.

  • Measure the fluorescence intensity of DPH in each well. The excitation and emission wavelengths will depend on the dye used.

  • Plot the fluorescence intensity as a function of the this compound concentration.

  • The CMC is the concentration at which a sharp increase in fluorescence is observed, indicating the partitioning of the dye into the newly formed micelles.

Protocol 2: Small-Scale Screening for Optimal this compound Solubilization of a Target Membrane Protein

This protocol helps to determine the optimal this compound concentration for extracting your protein of interest from the cell membrane.

Materials:

  • Membrane preparation containing your target protein

  • Solubilization buffer (your experimental buffer containing protease inhibitors)

  • This compound stock solution

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Method:

  • Aliquot your membrane preparation into several tubes.

  • Add solubilization buffer containing varying concentrations of this compound to each tube. A good starting point is to test concentrations ranging from 0.1% to 2% (w/v).

  • Incubate the samples with gentle agitation for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane fragments.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • The optimal this compound concentration is the one that results in the highest amount of your target protein in the supernatant fraction with minimal aggregation.

Visualizations

Experimental_Workflow_for_C18E4_Optimization cluster_prep Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis start Start: Membrane Preparation cmc_det Determine this compound CMC in Experimental Buffer start->cmc_det solubilize Incubate Membranes with Varying this compound Concentrations cmc_det->solubilize centrifuge Ultracentrifugation solubilize->centrifuge separate Separate Supernatant (Solubilized) and Pellet centrifuge->separate analysis Analyze Fractions by SDS-PAGE & Western Blot separate->analysis Supernatant separate->analysis Pellet optimize Identify Optimal this compound Concentration analysis->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Protein_Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Protein Aggregation cause1 This compound Conc. < CMC start->cause1 cause2 Suboptimal Buffer (pH, Salt) start->cause2 cause3 Detergent/Protein Ratio start->cause3 cause4 Loss of Lipids start->cause4 sol1 Increase this compound Conc. cause1->sol1 sol2 Screen pH and Salt Conditions cause2->sol2 sol3 Optimize Ratio cause3->sol3 sol4 Add Exogenous Lipids cause4->sol4

Caption: Troubleshooting protein aggregation with this compound.

References

Technical Support Center: Troubleshooting Protein Aggregation with C18E4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting protein aggregation using the non-ionic detergent C18E4 (Tetraethylene glycol monooctadecyl ether). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

A1: this compound, also known as Polyoxyethylene (4) octadecyl ether, is a non-ionic detergent belonging to the Brij™ family of surfactants. It consists of a long hydrophobic octadecyl (C18) carbon chain and a hydrophilic head composed of four ethylene glycol units.

The primary mechanisms by which non-ionic surfactants like this compound prevent protein aggregation are:

  • Competitive Adsorption: Surfactant molecules compete with protein molecules for adsorption at interfaces (e.g., air-water, solid-liquid). This prevents proteins from accumulating at these interfaces, where they are prone to unfolding and aggregation.[1][2][3]

  • Formation of Protein-Surfactant Complexes: this compound can interact with hydrophobic patches on the surface of proteins. By masking these regions, it prevents protein-protein interactions that lead to aggregation.[1][2]

  • Micelle Entrapment: Above its Critical Micelle Concentration (CMC), this compound forms micelles that can encapsulate unfolded or partially folded proteins, preventing them from aggregating with other protein molecules.

Q2: When should I consider using this compound?

A2: Consider using this compound when you observe the following issues:

  • Precipitation or visible cloudiness of your protein solution during purification, concentration, or storage.

  • Loss of protein activity over time, which may be linked to the formation of soluble or insoluble aggregates.

  • High background signal or artifacts in biophysical characterization assays (e.g., DLS, SEC) indicative of aggregation.

  • Difficulty in refolding proteins from inclusion bodies. Non-ionic surfactants can aid in the refolding process by preventing the aggregation of folding intermediates.[4]

Q3: What is the optimal concentration of this compound to use?

Recommendation: Start with a concentration range of 0.01% to 0.1% (w/v) and perform a concentration-response experiment to determine the minimal concentration that effectively prevents aggregation without compromising protein function.

Q4: Will this compound affect the structure and function of my protein?

A4: Non-ionic detergents like this compound are generally considered mild and less denaturing than ionic detergents (e.g., SDS).[5] They are less likely to cause significant changes in the secondary and tertiary structure of proteins.[4][6] However, at high concentrations, any detergent can potentially perturb protein structure. It is crucial to perform functional assays (e.g., enzyme activity assays, binding assays) to confirm that the addition of this compound does not negatively impact your protein's biological activity.

Q5: Can I use this compound in combination with other additives?

A5: Yes, this compound can be used in combination with other stabilizing excipients such as:

  • Glycerol or sorbitol: To increase solvent viscosity and stabilize the native protein conformation.

  • Reducing agents (e.g., DTT, TCEP): To prevent oxidation-induced aggregation.

  • Salts: To modulate ionic strength and protein solubility.

  • Arginine: To suppress aggregation and improve protein solubility.

The compatibility and synergistic effects of these additives with this compound should be evaluated on a case-by-case basis.

Troubleshooting Guides

Issue 1: Protein precipitates during purification or concentration.

Possible Cause: The protein concentration is exceeding its solubility limit, or the buffer conditions are suboptimal, leading to the exposure of hydrophobic patches and subsequent aggregation.

Troubleshooting Protocol:

  • Initial Screening:

    • Prepare a series of buffers containing different concentrations of this compound (e.g., 0.01%, 0.05%, 0.1% w/v).

    • Add this compound to your protein solution before starting the concentration step.

    • Monitor the turbidity of the solution visually and by measuring absorbance at 600 nm.

  • Optimization:

    • If aggregation is still observed, consider adjusting the pH of the buffer to be further from the protein's isoelectric point (pI).

    • Evaluate the effect of adding other stabilizers, such as 5-10% glycerol, in combination with this compound.

  • Verification:

    • After concentration, assess the monomeric state of your protein using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

    • Perform a functional assay to ensure the protein remains active.

Issue 2: Loss of protein activity during storage.

Possible Cause: Formation of soluble oligomers or aggregates over time, which are not always visible but can lead to a decrease in the concentration of active, monomeric protein.

Troubleshooting Protocol:

  • Formulation Screening:

    • Prepare aliquots of your purified protein in storage buffers containing a range of this compound concentrations (e.g., 0.01% to 0.1% w/v).

    • Include control aliquots without this compound.

    • Store the aliquots at your desired storage temperature (e.g., 4°C, -20°C, or -80°C).

  • Stability Assessment:

    • At various time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot from each condition.

    • Measure the protein activity using a validated functional assay.

    • Analyze the extent of aggregation using SEC, DLS, or native PAGE.

  • Lead Formulation Selection:

    • Select the formulation with the lowest concentration of this compound that maintains the desired level of protein activity and minimizes aggregate formation over the desired storage period.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Common Non-Ionic Detergents

DetergentChemical NameMolecular Weight ( g/mol )CMC (mM in H₂O)Aggregation Number
This compound Tetraethylene glycol monooctadecyl ether~446.7Not readily availableNot readily available
Brij® 35 Polyoxyethylene (23) lauryl ether~11980.09[7][8]24-40[7][8]
Triton™ X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether~6250.2-0.9100-155
Tween® 20 Polysorbate 20~12280.0660

Note: The properties of detergents can vary depending on the purity, temperature, and buffer composition.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration to Prevent Aggregation

  • Prepare a 10% (w/v) stock solution of this compound in sterile, nuclease-free water.

  • Prepare a series of dilutions of your protein sample in your standard buffer.

  • To each protein dilution, add the this compound stock solution to achieve final concentrations of 0%, 0.01%, 0.025%, 0.05%, 0.075%, and 0.1% (w/v).

  • Incubate the samples under the conditions that typically induce aggregation (e.g., elevated temperature, agitation, or prolonged storage).

  • Monitor aggregation over time by measuring the absorbance at 600 nm. A stable reading indicates no increase in insoluble aggregates.

  • Analyze the samples by Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Perform a functional assay on each sample to determine the impact of this compound on protein activity.

  • Select the lowest concentration of this compound that effectively minimizes aggregation while preserving maximal protein activity.

Mandatory Visualizations

C18E4_Mechanism cluster_0 Protein Aggregation Pathway cluster_1 This compound Intervention Native Protein Native Protein Unfolded/Misfolded Protein Unfolded/Misfolded Protein Native Protein->Unfolded/Misfolded Protein Stress (pH, Temp, Conc.) Aggregates Aggregates Unfolded/Misfolded Protein->Aggregates Hydrophobic Interactions Protein-C18E4 Complex Protein-C18E4 Complex Unfolded/Misfolded Protein->Protein-C18E4 Complex Micelle Encapsulation Micelle Encapsulation Unfolded/Misfolded Protein->Micelle Encapsulation This compound This compound This compound->Unfolded/Misfolded Protein Masks Hydrophobic Patches This compound->Micelle Encapsulation > CMC Troubleshooting_Workflow start Protein Aggregation Observed screen_this compound Screen this compound Concentrations (0.01% - 0.1%) start->screen_this compound assess_aggregation Assess Aggregation (Turbidity, SEC, DLS) screen_this compound->assess_aggregation is_aggregation_reduced Aggregation Reduced? assess_aggregation->is_aggregation_reduced assess_activity Assess Protein Activity is_activity_retained Activity Retained? assess_activity->is_activity_retained is_aggregation_reduced->assess_activity Yes optimize_buffer Optimize Buffer Conditions (pH, Additives) is_aggregation_reduced->optimize_buffer No is_activity_retained->optimize_buffer No end_success Optimized Formulation Found is_activity_retained->end_success Yes optimize_buffer->screen_this compound end_fail Consider Alternative Detergent optimize_buffer->end_fail

References

Technical Support Center: C18E4 Interference in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding C18E4 (Octadecyl tetraethylene glycol ether) interference in mass spectrometry. This compound is a non-ionic detergent belonging to the polyethylene glycol (PEG) family, which is a common source of contamination and interference in MS-based analyses.

Troubleshooting Guide

This guide is designed to help researchers identify, mitigate, and resolve issues related to this compound and other PEG-based detergent contamination in their mass spectrometry experiments.

Q1: My mass spectrum is dominated by a repeating series of peaks separated by approximately 44 Da. What is causing this?

A: This characteristic pattern is a hallmark of polyethylene glycol (PEG) or PEG-based detergent contamination, such as this compound. The 44.026 Da interval corresponds to the mass of the ethylene glycol monomer (-O-CH₂-CH₂-).[1][2] These polymers ionize very efficiently, often suppressing the signal of your analyte of interest.[3][4]

Q2: I suspect this compound contamination. How can I confirm its source?

A: A systematic approach is necessary to pinpoint the source of contamination. Here is a logical workflow to follow:

G Troubleshooting Workflow for PEG/C18E4 Contamination start Suspicion of PEG/C18E4 Contamination blank_run Run a Blank Injection (Mobile Phase Only) start->blank_run check_solvents Analyze Individual Solvents (Water, ACN, MeOH, etc.) blank_run->check_solvents Contamination Present sample_prep Review Sample Preparation Protocol blank_run->sample_prep Contamination Absent system_contamination System-Level Contamination check_solvents->system_contamination Contamination in all solvents solvent_contamination Solvent Contamination check_solvents->solvent_contamination Contamination in one or more solvents check_consumables Test Leachate from New Consumables (Tubes, Pipette Tips, Plates) consumable_contamination Consumable Contamination check_consumables->consumable_contamination Contamination leaches from plastic detergent_source Identify Detergent Usage (e.g., Lysis Buffer) sample_prep->detergent_source detergent_source->check_consumables No intentional detergent use sample_contamination Sample-Derived Contamination detergent_source->sample_contamination Detergent intentionally used remediate_system Clean LC-MS System (Injector, Tubing, Source) system_contamination->remediate_system remediate_solvents Replace with High-Purity, MS-Grade Solvents solvent_contamination->remediate_solvents remediate_consumables Switch to MS-Compatible Consumables consumable_contamination->remediate_consumables remediate_sample Implement Detergent Removal Protocol sample_contamination->remediate_sample

Caption: Troubleshooting workflow for PEG/C18E4 contamination.

Q3: I have confirmed my sample is contaminated with this compound. What are the recommended methods for its removal?

A: Several methods can be employed to remove non-ionic detergents like this compound. The choice of method depends on the nature of your sample (protein vs. peptide), the concentration of the detergent, and the downstream application.

  • For Protein Samples:

    • Protein Precipitation: A common and effective method.

    • Ion-Exchange Chromatography (IEX): The protein binds to the resin while the neutral this compound detergent flows through.

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates the larger protein from the smaller detergent monomers. This is less effective for detergents with low Critical Micelle Concentrations (CMCs) as they tend to form large micelles.

  • For Peptide Samples (post-digestion):

    • Reversed-Phase Solid-Phase Extraction (RP-SPE): C18 cartridges (e.g., ZipTips) are very effective. Peptides bind to the C18 resin, allowing the detergent to be washed away.

    • Detergent Removal Resins: Commercially available spin columns or resins that have a high affinity for detergents.

Q4: Can I clean my LC-MS system if it is contaminated with this compound/PEG?

A: Yes, but it can be challenging as PEG-based detergents are "sticky" and can contaminate the injector, tubing, and the MS source.[4] A thorough cleaning procedure is required:

  • Disconnect the column.

  • Flush the entire LC system (autosampler, tubing) with a series of strong organic solvents. A common sequence is Isopropanol, followed by Methanol, and then Acetonitrile.

  • Clean the mass spectrometer's ion source, paying special attention to the spray shield and capillary.

  • After cleaning, run several blank gradients to ensure the contamination has been removed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A: this compound, or Octadecyl tetraethylene glycol ether, is a non-ionic surfactant. Its structure consists of a long hydrophobic C18 alkyl chain and a hydrophilic head made of four ethylene glycol units. These properties make it effective for solubilizing proteins, particularly membrane proteins.

PropertyValueReference
Chemical Name Octadecyl tetraethylene glycol ether
Synonyms Steareth-4, this compound
Molecular Formula C₂₆H₅₄O₅
Molecular Weight 446.7 g/mol
Structure CH₃(CH₂)₁₇(OCH₂CH₂)₄OH
CMC *Significantly < 0.046 mM

Q2: How does this compound interfere with mass spectrometry analysis?

A: this compound interference occurs through several mechanisms:

  • Ion Suppression: Being highly surface-active and easily ionized, this compound molecules compete with analyte molecules for charge during the electrospray ionization (ESI) process, reducing the signal intensity of the target analyte.[3]

  • Signal Masking: It generates a complex spectrum of its own, with charge envelopes of polymer adducts that can overlap with and obscure the peaks of interest.[1]

  • Chromatographic Interference: It can adhere to reversed-phase columns, altering their properties and affecting the retention and elution of peptides.

  • System Contamination: It can persistently contaminate the LC system and the mass spectrometer, affecting subsequent analyses.[4]

G Mechanism of Ion Suppression by this compound in ESI cluster_0 ESI Droplet cluster_1 Gas Phase Ions analyte Analyte This compound This compound charge Charge (+) charge->analyte Competition for charge is high charge->this compound This compound is highly ionizable ionized_analyte [Analyte+H]+ ms_inlet MS Inlet ionized_analyte->ms_inlet ionized_this compound [this compound+Na]+ ionized_this compound->ms_inlet label_suppression Analyte signal is suppressed due to competition ionized_this compound->label_suppression detector Detector ms_inlet->detector

Caption: this compound competes for charge in the ESI droplet, suppressing the analyte signal.

Q3: Besides its use in my lysis buffer, where else could this contamination be coming from?

A: PEG contamination is ubiquitous and can be introduced unintentionally from various sources:

  • Laboratory Consumables: Plasticizers and mold-release agents from microcentrifuge tubes, pipette tips, and well plates can leach into solvents.

  • Reagents and Solvents: Some reagents may contain PEG as a stabilizer. Always use high-purity, MS-grade solvents.[3]

  • Cross-Contamination: Using glassware washed with PEG-containing detergents is a common source. Dedicate glassware for MS sample and solvent preparation.[3]

  • Personal Care Products: Hand creams and soaps can contain PEG, which can be transferred to samples if gloves are not worn.

Q4: Are there any mass spectrometry-friendly alternatives to this compound?

A: Yes, several MS-compatible surfactants are available that are designed to be easily removable or degradable under conditions compatible with MS analysis. Examples include acid-labile surfactants (e.g., RapiGest SF, ProteaseMAX) which are cleaved during the sample preparation process before LC-MS analysis.

Experimental Protocols

Protocol 1: Acetone Precipitation for Protein Samples

This protocol is effective for removing detergents and concentrating protein samples.

G Workflow for Acetone Precipitation start Protein Sample (in this compound-containing buffer) add_acetone Add 4-6 volumes of ice-cold (-20°C) acetone start->add_acetone vortex Vortex briefly add_acetone->vortex incubate Incubate at -20°C for 60 minutes vortex->incubate centrifuge Centrifuge at >12,000 x g for 10 min at 4°C incubate->centrifuge decant Carefully decant and discard supernatant centrifuge->decant air_dry Air-dry the pellet (5-10 minutes) decant->air_dry resuspend Resuspend pellet in MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) air_dry->resuspend end Clean Protein Sample Ready for Digestion resuspend->end

Caption: Experimental workflow for acetone precipitation.

Methodology:

  • Start with your protein sample in a microcentrifuge tube. Place the sample on ice.

  • Add 4 to 6 volumes of ice-cold (-20°C) acetone to the protein sample.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Incubate the tube at -20°C for at least 60 minutes to allow the protein to precipitate. For very dilute samples, a longer or overnight incubation may improve recovery.

  • Centrifuge the sample at high speed (e.g., 12,000 - 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Carefully aspirate or decant the supernatant, which contains the detergent and other soluble contaminants, without disturbing the protein pellet.

  • (Optional) Gently wash the pellet by adding a smaller volume of cold acetone, centrifuging again, and decanting the supernatant. This can help remove residual detergent.

  • Air-dry the pellet for 5-10 minutes to remove excess acetone. Do not over-dry, as this can make the protein difficult to resuspend.

  • Resuspend the clean protein pellet in an appropriate MS-compatible buffer (e.g., Ammonium Bicarbonate, HEPES) for downstream processing like trypsin digestion.

Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE) for Peptides

This protocol is suitable for cleaning up peptide samples after tryptic digestion.

Methodology:

  • Activate/Equilibrate the C18 Tip/Cartridge:

    • Wet the resin with an activation solution (e.g., 50% acetonitrile).

    • Equilibrate the resin with an acidic aqueous solution (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water).

  • Load the Sample:

    • Ensure your digested peptide sample is acidified to a pH < 3.

    • Slowly pass the sample through the C18 cartridge. The peptides will bind to the hydrophobic resin.

  • Wash the Resin:

    • Wash the resin with the equilibration buffer (0.1% TFA or Formic Acid in water) to remove salts, residual this compound, and other hydrophilic contaminants. Perform at least two wash steps.

  • Elute the Peptides:

    • Elute the bound peptides using a solution with a high organic content (e.g., 50-80% acetonitrile with 0.1% Formic Acid).

  • Dry and Reconstitute:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the clean peptide sample in the appropriate mobile phase for LC-MS analysis (e.g., 2% Acetonitrile, 0.1% Formic Acid).

References

Technical Support Center: Navigating the Challenges of Non-Ionic Surfactants in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of non-ionic surfactants, with a focus on long-chain polyoxyethylene alkyl ethers like C18E4 (tetraethylene glycol monooctadecyl ether), in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell biology?

A1: this compound, also known as tetraethylene glycol monooctadecyl ether or polyoxyethylene (4) stearyl ether, is a non-ionic surfactant. In cell biology, non-ionic surfactants are often used for their ability to solubilize membrane proteins and create artificial membrane systems. Their mild nature, compared to ionic detergents, makes them potentially suitable for applications where maintaining the native structure and function of proteins is crucial. However, their use in live-cell imaging presents significant challenges.

Q2: What are the primary challenges of using non-ionic surfactants like this compound in live-cell imaging?

A2: The main challenges include:

  • Cytotoxicity: Even mild surfactants can disrupt cell membranes, leading to cell stress, morphological changes, and eventually cell death.

  • Alteration of Membrane Dynamics: Surfactants can intercalate into the lipid bilayer, altering its fluidity and affecting the lateral diffusion and organization of membrane proteins.

  • Induction of Artifacts: The presence of surfactants can lead to the formation of micelles that may be internalized by cells or interact with fluorescent probes, causing imaging artifacts.

  • Phototoxicity: The combination of surfactants and fluorescent probes under illumination can increase the production of reactive oxygen species, leading to phototoxicity.

Q3: At what concentration should I start testing a non-ionic surfactant for my live-cell imaging experiment?

A3: It is crucial to perform a dose-response experiment to determine the sub-lethal concentration for your specific cell line and experimental duration. Start with a concentration well below the surfactant's critical micelle concentration (CMC) and perform a dilution series. Monitor cell viability and morphology over a time course that matches your planned imaging experiment.

Q4: Are there alternatives to traditional non-ionic surfactants for studying membrane proteins in live cells?

A4: Yes, several alternatives are being developed to overcome the limitations of detergents. These include:

  • Amphipols: Amphipathic polymers that can stabilize membrane proteins in aqueous solutions without the need for detergents.[1][2]

  • Styrene-maleic acid (SMA) and Diisobutylene maleic acid (DIBMA) copolymers: These polymers can extract membrane proteins along with their surrounding lipids, forming "native nanodiscs".[3]

  • Fluorinated surfactants: These can sometimes be less harsh than their hydrocarbon counterparts.[1]

Troubleshooting Guides

Issue 1: High Cell Death or Poor Cell Health

Symptoms:

  • Cells rounding up and detaching from the substrate.

  • Increased number of floating, dead cells.

  • Positive staining with cell death markers (e.g., propidium iodide, trypan blue).

Possible Causes & Solutions:

CauseSolution
Surfactant concentration is too high. Perform a detailed dose-response curve to determine the highest non-toxic concentration for your cell line and experiment duration.
Prolonged exposure to the surfactant. Minimize the incubation time with the surfactant. If possible, add the surfactant immediately before imaging.
Synergistic toxicity with other reagents. Evaluate the toxicity of the surfactant in combination with your fluorescent probes and any other compounds in the imaging medium.
Cell line is particularly sensitive. Consider using a more robust cell line if your experimental question allows.
Issue 2: Altered Cell Morphology or Membrane Blebbing

Symptoms:

  • Formation of membrane protrusions or "blebs".

  • Changes in cell shape and size.

  • Disruption of the actin cytoskeleton.

Possible Causes & Solutions:

CauseSolution
Disruption of membrane integrity. Lower the surfactant concentration. Even at sub-lethal concentrations, surfactants can affect membrane tension and fluidity.
Osmotic stress. Ensure that the imaging medium is iso-osmotic after the addition of the surfactant and any other reagents.
Cytoskeletal disruption. Use fluorescently-tagged cytoskeletal markers (e.g., LifeAct-GFP) to monitor the actin cytoskeleton in the presence of the surfactant.
Issue 3: Artifacts in Fluorescence Imaging

Symptoms:

  • Punctate fluorescence in the cytoplasm or extracellular space not corresponding to any known organelle.

  • Increased background fluorescence.

  • Changes in the localization of your fluorescently-tagged protein of interest.

Possible Causes & Solutions:

CauseSolution
Formation of fluorescent micelles. The surfactant may be forming micelles that sequester your fluorescent probe. Image the probe in the presence of the surfactant without cells to check for micelle formation.
Non-specific binding of the probe. The surfactant may alter membrane properties, leading to non-specific binding of your probe. Perform control experiments with a non-specific fluorescent dye.
Surfactant-induced protein mislocalization. The surfactant might be disrupting cellular pathways responsible for protein trafficking. This is a significant experimental artifact that may require a different approach.

Quantitative Data Summary

The cytotoxicity of surfactants can vary significantly between different types and cell lines. The following table summarizes the 50% lethal concentration (LC50) for some common non-ionic surfactants on human fibroblasts, providing a relative measure of their toxicity. Lower LC50 values indicate higher cytotoxicity.

SurfactantClassLC50 (µg/mL) on Human Fibroblasts
Tween 80Non-ionic> 1000
Tween 60Non-ionic~500
Triton X-100Non-ionic~100

Data adapted from a comparative cytotoxicity study. It is important to note that these values are indicative and the actual cytotoxicity will depend on the specific cell line, exposure time, and experimental conditions.[4]

Experimental Protocols

Protocol: Determining the Optimal Sub-Lethal Concentration of a Non-Ionic Surfactant

This protocol provides a general framework for determining the appropriate concentration of a non-ionic surfactant for live-cell imaging.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Phenol red-free imaging medium

  • Non-ionic surfactant stock solution (e.g., 10% w/v in sterile water or DMSO)

  • Cell viability assay (e.g., MTT, PrestoBlue, or live/dead staining kit)

  • Multi-well plates (96-well for viability assays, 24- or 12-well for imaging)

  • Phase-contrast or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Seed a separate plate for imaging.

  • Surfactant Dilution Series: Prepare a serial dilution of the surfactant in phenol red-free imaging medium. A typical starting range might be from 1% down to 0.0001% (w/v). Include a vehicle-only control.

  • Treatment: Remove the culture medium from the cells and replace it with the surfactant dilutions.

  • Incubation: Incubate the cells for a duration that reflects your planned imaging experiment (e.g., 1 hour, 4 hours, 24 hours).

  • Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Microscopic Examination: In the parallel plate, examine the cells under a phase-contrast microscope for any morphological changes, such as rounding, detachment, or blebbing.

  • Data Analysis: Plot the cell viability against the surfactant concentration. The optimal sub-lethal concentration will be the highest concentration that does not significantly reduce cell viability and does not cause adverse morphological changes.

Visualizations

TroubleshootingWorkflow start Problem Encountered in Live-Cell Imaging cell_death High Cell Death? start->cell_death morphology_change Altered Morphology? start->morphology_change artifacts Imaging Artifacts? start->artifacts reduce_conc Reduce Surfactant Concentration cell_death->reduce_conc Yes reduce_time Reduce Exposure Time cell_death->reduce_time Yes check_synergy Check for Synergistic Toxicity cell_death->check_synergy Yes alternative_method Consider Alternative Method (e.g., Amphipols) cell_death->alternative_method If unresolved morphology_change->reduce_conc Yes optimize_medium Optimize Imaging Medium (Osmolarity) morphology_change->optimize_medium Yes morphology_change->alternative_method If unresolved artifacts->reduce_conc Yes control_micelles Control for Micelle Formation artifacts->control_micelles Yes alternative_probe Use Alternative Fluorescent Probe artifacts->alternative_probe Yes artifacts->alternative_method If unresolved reduce_conc->morphology_change reduce_conc->artifacts

Caption: Troubleshooting workflow for issues in live-cell imaging with surfactants.

SignalingPathway cluster_membrane Plasma Membrane Receptor Membrane Receptor G_Protein G-Protein Receptor->G_Protein Effector Downstream Effector G_Protein->Effector Surfactant This compound / Non-ionic Surfactant Disruption Membrane Disruption (Altered Fluidity) Surfactant->Disruption Disruption->Receptor Alters Conformation & Diffusion Disruption->G_Protein Inhibits Coupling Response Cellular Response Effector->Response Ligand Ligand Ligand->Receptor

Caption: Potential effects of surfactants on a generic signaling pathway.

References

C18E4 Technical Support Center: Stability, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the stability of C18E4 (Polyoxyethylene (4) Stearyl Ether) under various pH and temperature conditions. It includes detailed experimental protocols for stability assessment and a troubleshooting guide to address common issues encountered during research and development.

This compound Stability Profile

Polyoxyethylene alkyl ethers, such as this compound, are non-ionic surfactants valued for their stability, particularly their resistance to hydrolysis. However, they are susceptible to oxidative degradation. The stability of this compound is influenced by pH, temperature, and the presence of oxidizing agents.

General Stability Characteristics:
  • Hydrolytic Stability: The ether linkage in this compound is chemically stable and not readily hydrolyzed under acidic or alkaline conditions. This makes it suitable for formulations across a wide pH range.

  • Oxidative Stability: The primary degradation pathway for polyoxyethylene alkyl ethers is autoxidation. This process is accelerated by elevated temperatures, exposure to light, and the presence of metal ions. Autoxidation can lead to the formation of peroxides, aldehydes, and carboxylic acids, which can impact the performance and safety of the formulation. Commercial preparations of this compound may contain antioxidants to inhibit this process.

Quantitative Stability Data

Publicly available quantitative data detailing the specific degradation kinetics (e.g., half-life, degradation rate constants) of this compound under a wide range of pH and temperature conditions is limited. However, based on the general behavior of polyoxyethylene alkyl ethers, a qualitative stability profile can be summarized as follows:

ConditionTemperatureExpected StabilityPrimary Degradation PathwayPotential Degradation Products
Acidic 4°C (Refrigerated)HighMinimal-
25°C (Room Temp)GoodSlow OxidationPeroxides, Aldehydes
40-60°C (Accelerated)ModerateOxidationPeroxides, Aldehydes, Carboxylic Acids
Neutral 4°C (Refrigerated)HighMinimal-
25°C (Room Temp)GoodSlow OxidationPeroxides, Aldehydes
40-60°C (Accelerated)ModerateOxidationPeroxides, Aldehydes, Carboxylic Acids
Alkaline 4°C (Refrigerated)HighMinimal-
25°C (Room Temp)GoodSlow OxidationPeroxides, Aldehydes
40-60°C (Accelerated)ModerateOxidationPeroxides, Aldehydes, Carboxylic Acids

Note: The rate of oxidation will be significantly influenced by the presence of oxygen, light, and transition metal ions. For critical applications, it is imperative to conduct stability studies under conditions that mimic the intended use and storage.

Experimental Protocols

To assess the stability of this compound in a specific formulation, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as this compound lacks a strong UV chromophore. Mass Spectrometry (MS) can also be used for identification of degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the non-polar this compound and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Detector: ELSD (Nebulizer Temperature: 40-50°C, Gas Flow: 1.5-2.0 L/min) or CAD.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For the stability study, subject aliquots of the this compound solution (or the final formulation containing this compound) to the desired stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

    • Filter the samples through a 0.45 µm filter before injection into the HPLC system.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) for a specified period.

  • Photostability: Expose the this compound solution to light according to ICH Q1B guidelines.

At the end of the exposure period, analyze the samples by the stability-indicating HPLC method.

Peroxide Value Titration

This method can be used to quantify the extent of oxidation.

  • Principle: The sample is treated with an excess of iodide ions in an acidic medium. Peroxides present in the sample oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

  • Procedure (General):

    • Dissolve a known weight of the this compound sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

    • Add a saturated solution of potassium iodide.

    • Allow the reaction to proceed in the dark for a short period.

    • Add water and titrate the liberated iodine with a standard solution of sodium thiosulfate using a starch indicator.

    • A blank determination should be performed concurrently.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation prep Prepare this compound Solution/Formulation stress Subject to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Withdraw Samples at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis (e.g., HPLC-ELSD/CAD/MS) sampling->hplc peroxide Peroxide Value Titration sampling->peroxide quant Quantify this compound & Degradation Products hplc->quant kinetics Determine Degradation Kinetics quant->kinetics

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound (Polyoxyethylene (4) Stearyl Ether) Oxidation Autoxidation This compound->Oxidation Temp Elevated Temperature Temp->Oxidation Light Light Exposure Light->Oxidation Metal Metal Ions Metal->Oxidation Oxygen Oxygen Oxygen->Oxidation Peroxides Hydroperoxides Oxidation->Peroxides Aldehydes Aldehydes Peroxides->Aldehydes Acids Carboxylic Acids Aldehydes->Acids

Caption: Primary degradation pathway of this compound via autoxidation.

Troubleshooting Guide and FAQs

Q1: My experimental results are inconsistent when using this compound. What could be the cause?

A1: Inconsistent results can arise from several factors:

  • Lot-to-lot variability: this compound is a polymeric mixture with a distribution of ethylene oxide chain lengths. Different lots may have slightly different average chain lengths, which can affect properties like critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB).

  • Degradation: If the this compound has started to oxidize, the presence of degradation products can alter its surfactant properties. Check for signs of degradation such as a change in color, odor, or an increase in acidity (lower pH of an aqueous solution).

  • Improper storage: Exposure to light, heat, or air can accelerate degradation. Ensure this compound is stored in a tightly sealed, opaque container in a cool, dry place.

Q2: I observe gel formation when mixing this compound with water. How can I prevent this?

A2: Gel formation can occur when concentrated this compound comes into contact with water, leading to the formation of viscous liquid crystalline phases. To avoid this:

  • Agitation: Add the this compound to water slowly with continuous, vigorous stirring.

  • Temperature: Gently warming the water before adding the this compound can help to prevent the formation of highly viscous phases and promote faster dissolution. Be careful not to overheat, as this can accelerate degradation.

Q3: The cloud point of my this compound solution seems to be lower than expected. Why is this happening?

A3: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates. A lower-than-expected cloud point can be caused by:

  • Additives: The presence of electrolytes (salts) or other additives in your formulation can decrease the cloud point.

  • Degradation: The formation of more polar degradation products can sometimes affect the cloud point, although this is less common than the effect of additives.

  • Concentration: The cloud point can be dependent on the concentration of the surfactant.

Q4: How can I detect this compound degradation in my formulation?

A4: Several methods can be used to detect degradation:

  • Visual Inspection: Look for changes in color (yellowing) or clarity.

  • pH Measurement: An increase in acidity (a drop in pH) of an unbuffered aqueous solution of this compound can indicate the formation of acidic degradation products.

  • Peroxide Value: A peroxide value titration can quantify the level of hydroperoxides, which are primary oxidation products.

  • Chromatography: A stability-indicating HPLC method (as described in the protocols section) is the most reliable way to separate and quantify degradation products.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a well-closed, airtight container, protected from light, in a cool, dry place. If the material is a solid or wax, it should be stored away from sources of heat. For long-term storage, refrigeration may be considered, but allow the container to return to room temperature before opening to prevent moisture condensation.

Technical Support Center: Minimizing C18E4-Induced Artifacts in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize artifacts induced by the non-ionic surfactant C18E4 (Tetraethylene glycol monooctadecyl ether) in functional assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in functional assays?

A1: this compound, also known as Tetraethylene glycol monooctadecyl ether, is a non-ionic surfactant. It is frequently used in biological research to solubilize membrane proteins, maintaining their native conformation and function once extracted from the lipid bilayer of the cell membrane. Its ability to mimic a membrane-like environment makes it valuable for in vitro functional and structural studies of these proteins.

Q2: What are the common artifacts induced by this compound in functional assays?

A2: While essential for solubilizing membrane proteins, this compound can introduce several artifacts, including:

  • Interference with Assay Reagents: this compound micelles can sequester hydrophobic molecules, including substrates, inhibitors, or detection reagents, leading to inaccurate measurements of protein activity.

  • Alteration of Protein Conformation: Although generally considered mild, suboptimal concentrations of this compound can lead to partial protein unfolding or aggregation, affecting its function.

  • Non-specific Interactions: this compound can promote non-specific binding between proteins or between proteins and assay components, resulting in false-positive or false-negative signals.

  • Assay Background Noise: The presence of surfactant micelles can increase the background signal in certain assays, such as fluorescence-based assays, by scattering light or through intrinsic fluorescence.

  • Cell-Based Assay Artifacts: In cell-based assays, non-ionic surfactants like this compound can alter cell membrane properties and fluidity.[1]

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For a related compound, Tetraethylene glycol monododecyl ether (C12E4), the CMC is approximately 0.046 mM in aqueous solutions.[2] The CMC of this compound is expected to be lower due to its longer alkyl chain. It is crucial to work with this compound concentrations above the CMC to ensure proper solubilization of membrane proteins within micelles. However, excessively high concentrations can increase the likelihood of artifacts.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered when using this compound in functional assays.

Issue 1: Inconsistent or Non-Reproducible Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Variable this compound Concentration Ensure the final this compound concentration is consistent across all experiments and is maintained above its CMC. Prepare a large stock solution of this compound to minimize variability between batches.Consistent and reproducible assay data.
Protein Aggregation Optimize the this compound-to-protein ratio. This may require empirical testing of a range of surfactant concentrations. Consider the addition of stabilizing agents like glycerol or specific lipids.Reduced protein aggregation and improved functional stability.
Interference with Reagents Perform control experiments with this compound alone (without the protein of interest) to assess its impact on the assay signal.Identification of any direct interference of this compound with assay components, allowing for background correction.
Issue 2: High Background Signal in Fluorescence-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Light Scattering by Micelles Centrifuge samples at high speed before measurement to pellet any large aggregates. If possible, use a plate reader with top-reading capabilities to minimize the path length through the solution.Reduction in background signal due to light scattering.
Intrinsic Fluorescence of this compound or Impurities Use high-purity this compound. Measure the fluorescence of a buffer blank containing only this compound to determine its contribution to the signal and subtract it from the experimental values.Lower and more consistent background fluorescence.
Non-specific Binding to Assay Plates Pre-treat microplates with a blocking agent (e.g., bovine serum albumin) or use low-binding plates.Minimized non-specific binding of the protein-surfactant complexes to the plate surface, reducing background.
Issue 3: Apparent Loss of Protein Function
Potential Cause Troubleshooting Step Expected Outcome
Protein Denaturation Screen a range of this compound concentrations to find the optimal condition that maintains protein stability and function. The concentration should be high enough for solubilization but not excessively so.Preservation of the protein's native conformation and activity.
Detergent-Induced Inhibition Perform kinetic studies to determine if this compound is acting as an inhibitor. This can involve varying the substrate concentration at a fixed this compound concentration.Understanding the inhibitory mechanism, if any, and adjusting the assay conditions accordingly.
Removal of Essential Lipids During purification, essential lipids for protein function might be stripped away. Consider supplementing the this compound solution with a lipid mixture that mimics the native membrane environment.Restoration or enhancement of the protein's functional activity.

Experimental Protocols

Protocol 1: Optimal Solubilization of G-Protein Coupled Receptors (GPCRs)

This protocol outlines a general procedure for the solubilization of GPCRs using this compound for subsequent functional analysis.

Materials:

  • Cell pellet expressing the GPCR of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • This compound stock solution (10% w/v in water)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Solubilization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Add this compound from the stock solution to the desired final concentration (typically starting at 1% w/v and optimizing from there).

  • Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized GPCR.

  • Proceed with functional assays, ensuring that all subsequent buffers contain this compound at a concentration above its CMC.

Protocol 2: Removal of this compound for Downstream Applications

For certain applications, it may be necessary to remove or reduce the concentration of this compound.

Method: Size-Exclusion Chromatography (SEC)

  • Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with a detergent-free buffer.

  • Load the protein-C18E4 sample onto the column.

  • The larger protein will elute in the void volume, while the smaller this compound monomers and micelles will be retained in the column matrix, effectively separating them.[3]

  • Collect the protein-containing fractions. Note that this method may lead to protein precipitation if the protein is not stable in the absence of detergent.

Method: Adsorption with Hydrophobic Beads

  • Add hydrophobic beads (e.g., Bio-Beads SM-2) to the protein-C18E4 sample.

  • Incubate the mixture with gentle agitation at 4°C. The incubation time needs to be optimized to maximize detergent removal while minimizing protein loss.

  • Separate the beads from the protein solution by centrifugation or filtration.

  • This method can effectively remove non-ionic detergents.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate common signaling pathways that are often studied using this compound-solubilized proteins and a typical experimental workflow.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand GPCR GPCR (this compound Solubilized) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

MAPK_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade.

Experimental_Workflow Start Start: Cell Culture Expressing Protein of Interest Harvest Cell Harvesting and Lysis Start->Harvest Solubilization Membrane Solubilization with this compound Harvest->Solubilization Clarification Clarification by Ultracentrifugation Solubilization->Clarification Purification Protein Purification (e.g., Affinity Chromatography) Clarification->Purification Assay Functional Assay Purification->Assay Analysis Data Analysis Assay->Analysis Troubleshoot Troubleshooting: Artifacts? Analysis->Troubleshoot Troubleshoot->Solubilization Optimize Concentration End End: Valid Results Troubleshoot->End No Artifacts

Caption: Typical Experimental Workflow for Functional Assays.

References

Technical Support Center: Optimization of C18E4 for Specific Lipid Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-ionic detergent C18E4 (octadecyltetraethylene glycol ether) for the solubilization and manipulation of lipid membranes and membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a lipid environment?

A1: this compound, or octadecyltetraethylene glycol ether, is a non-ionic detergent. Its amphipathic nature, possessing a long hydrophobic alkyl chain (C18) and a polar ethylene glycol headgroup, allows it to interact with and solubilize lipid bilayers and membrane proteins. Key applications include:

  • Membrane Protein Extraction: Isolating integral membrane proteins from their native lipid environment.

  • Liposome Solubilization: Disrupting lipid vesicles for reconstitution studies or analysis of their components.

  • In Vitro Folding of Membrane Proteins: Providing a membrane-mimetic environment to facilitate the proper folding of denatured membrane proteins.

  • Drug Delivery Vehicle Formulation: Aiding in the formulation of lipid-based drug delivery systems.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[1] This is a crucial parameter for any experiment involving detergents.[1] Below the CMC, this compound exists primarily as monomers, which can partition into the lipid bilayer without causing complete disruption.[2] Above the CMC, the formation of micelles provides the driving force for the complete solubilization of the membrane.[1]

Q3: How does the lipid composition of the membrane, particularly the presence of cholesterol, affect the required concentration of this compound for solubilization?

A3: The lipid composition significantly impacts the efficiency of membrane solubilization by this compound.

  • Acyl Chain Length and Saturation: Membranes composed of lipids with longer, saturated acyl chains are generally more ordered and resistant to detergent solubilization.

  • Cholesterol: Cholesterol is known to increase the order and packing density of lipid bilayers, making them more rigid and resistant to detergent-mediated solubilization.[4] Therefore, higher concentrations of this compound are typically required to solubilize cholesterol-rich membranes compared to cholesterol-free membranes.[4] Studies with the similar detergent C12E8 have shown that cholesterol-induced liquid-ordered phases are much more resistant to solubilization than the liquid-disordered phase.[4]

Q4: Can this compound cause denaturation of my target membrane protein? How can I minimize this?

A4: Yes, like all detergents, this compound can potentially denature membrane proteins, especially at high concentrations or during prolonged exposure. Non-ionic detergents like this compound are generally considered milder than ionic detergents. However, denaturation can still occur through disruption of the native lipid-protein interactions that are crucial for the protein's structure and function.[5]

To minimize denaturation:

  • Work at the lowest effective concentration: Titrate the this compound concentration to find the minimum amount required for efficient solubilization.

  • Optimize incubation time: Use the shortest possible incubation time for solubilization.

  • Maintain a low temperature: Perform all steps at 4°C unless the protocol specifies otherwise, to slow down denaturation processes.

  • Include stabilizing agents: The addition of glycerol (10-20%), specific lipids (like the native lipid of the protein), or other co-factors to the buffer can help stabilize the protein.

  • Promptly exchange the detergent: After purification, exchange this compound for a more stabilizing environment, such as a different detergent, amphipols, or reconstitution into liposomes.

Troubleshooting Guides

Issue 1: Incomplete Solubilization of the Lipid Membrane or Target Protein
Possible Cause Troubleshooting Step
This compound concentration is too low. Gradually increase the this compound concentration in small increments. Monitor solubilization by measuring the decrease in light scattering (turbidity) of the membrane suspension.
Presence of cholesterol or highly ordered lipid domains. For cholesterol-rich membranes, a higher detergent-to-lipid ratio is necessary.[4] Consider pre-treating the membrane with a small amount of a milder detergent to slightly disorder the bilayer before adding this compound.
Insufficient incubation time. Increase the incubation time, but monitor for potential protein denaturation or aggregation.
Inappropriate buffer conditions (pH, ionic strength). Optimize the pH and salt concentration of your buffer. While non-ionic detergents are less sensitive to salt than ionic ones, these factors can still influence protein stability and detergent performance.
Sample is too concentrated. Dilute the membrane preparation before adding the detergent.
Issue 2: Aggregation of the Target Protein After Solubilization
Possible Cause Troubleshooting Step
Protein denaturation. Refer to the strategies in FAQ Q4 to minimize denaturation. Consider screening a panel of different non-ionic detergents to find one that better stabilizes your protein.
Hydrophobic patches on the protein are exposed. Increase the this compound concentration slightly above the initial solubilization concentration to ensure complete micellar encapsulation of the protein. The addition of glycerol to the buffer may also help.
Detergent concentration has fallen below the CMC during a dilution step. Ensure that the this compound concentration remains above its CMC in all buffers used after the initial solubilization, until the detergent is intentionally removed or exchanged.
Suboptimal buffer conditions. Optimize buffer pH and ionic strength for your specific protein.
Issue 3: Low Yield of Purified Membrane Protein
Possible Cause Troubleshooting Step
Inefficient initial solubilization. Refer to the troubleshooting steps for "Incomplete Solubilization."
Protein is lost during purification steps. Ensure that the this compound concentration is maintained above the CMC in all wash and elution buffers during chromatography. Consider using a different purification resin that is compatible with your detergent and protein.
Protein has aggregated and was lost in centrifugation steps. Refer to the troubleshooting steps for "Aggregation of the Target Protein."

Quantitative Data Summary

The following tables summarize key parameters for the non-ionic detergent C12E8, which can serve as a useful reference for optimizing this compound. Note that the longer hydrophobic tail of this compound will generally lead to a lower CMC and potentially different optimal detergent-to-lipid ratios. Empirical determination of these parameters for your specific system is highly recommended.

Table 1: Physicochemical Properties of C12E8

PropertyValueReference
Critical Micelle Concentration (CMC) in water (25°C) ~0.09 mM (0.0048%)[6]
Aggregation Number ~90-120[6]

Table 2: Detergent-to-Lipid Molar Ratios for Solubilization of DMPC Vesicles by C12E8

Stage of SolubilizationMolar Ratio (C12E8:DMPC)DescriptionReference
Saturation of Bilayer (Rsat) ~0.5 - 1.0C12E8 monomers partition into the lipid bilayer, causing it to swell.[7]
Complete Solubilization (Rsol) ~4.0 - 6.0The lipid bilayer is completely disrupted, forming mixed micelles of lipid and detergent.[7]

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Extraction using this compound

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

  • Preparation of Membranes:

    • Harvest cells and wash with an appropriate buffer (e.g., PBS).

    • Lyse cells using a suitable method (e.g., sonication, French press, or dounce homogenization) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

    • Wash the membrane pellet with a buffer without detergent to remove contaminating cytosolic proteins.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing a predetermined concentration of this compound. Start with a concentration range guided by the data for C12E8 (e.g., 1-5 mM).

    • Incubate the suspension at 4°C with gentle agitation for 30-60 minutes.

    • Centrifuge at 100,000 x g for 60 minutes to pellet any unsolubilized material.

  • Purification:

    • The supernatant, containing the solubilized membrane proteins, can now be used for downstream purification techniques such as affinity chromatography.

    • Crucially, all buffers used during purification should contain this compound at a concentration above its CMC to prevent protein aggregation.

Protocol 2: Determination of Optimal this compound Concentration for Liposome Solubilization

This protocol uses light scattering to monitor the solubilization of liposomes.

  • Liposome Preparation:

    • Prepare unilamellar vesicles (liposomes) of your desired lipid composition using a standard method (e.g., extrusion or sonication).

  • Titration with this compound:

    • In a cuvette, add a known concentration of the liposome suspension in a suitable buffer.

    • Measure the initial absorbance (light scattering) at a wavelength where the lipids and detergent do not absorb (e.g., 400-600 nm).

    • Add small aliquots of a concentrated this compound stock solution to the cuvette, mixing gently after each addition.

    • Measure the absorbance after each addition.

  • Data Analysis:

    • Plot the absorbance as a function of the total this compound concentration.

    • The onset of solubilization (Rsat) is typically observed as the point where the absorbance begins to decrease.

    • Complete solubilization (Rsol) is the point where the absorbance reaches a minimum and plateaus, indicating the formation of small, mixed micelles that scatter less light.

Visualizations

G Workflow for Optimizing this compound Solubilization cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_application Application start Start with Membrane Preparation (Cells/Tissues) screening Detergent Screen (Vary this compound Concentration) start->screening liposomes Prepare Liposomes of Specific Lipid Composition titration Titrate with this compound (Monitor Light Scattering) liposomes->titration determine_ratios Determine R_sat and R_sol titration->determine_ratios assess_solubility Assess Protein Solubilization (e.g., Western Blot) screening->assess_solubility purification Proceed with Optimized Protocol for Purification determine_ratios->purification check_activity Check Protein Activity/Stability assess_solubility->check_activity check_activity->purification

Caption: A workflow for the systematic optimization of this compound concentration.

G Lipid Bilayer Solubilization by this compound cluster_initial Initial State cluster_saturation Saturation Stage (R_sat) cluster_solubilization Solubilization Stage (R_sol) bilayer Intact Lipid Bilayer saturated_bilayer This compound-Saturated Bilayer bilayer->saturated_bilayer Monomer Insertion monomers This compound Monomers (< CMC) monomers->saturated_bilayer mixed_micelles Mixed Lipid-C18E4 Micelles saturated_bilayer->mixed_micelles Micelle Formation (> CMC)

Caption: The stages of lipid bilayer solubilization by the this compound detergent.

References

Validation & Comparative

A Comparative Analysis of C18E4 and Polysorbate 20 for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of two non-ionic surfactants, Tetraethylene glycol octadecyl ether (C18E4) and Polysorbate 20, for their application in pharmaceutical formulations, with a focus on protein stabilization and drug delivery.

In the realm of pharmaceutical formulation, particularly for biologics and poorly soluble drugs, the choice of excipients is paramount to ensure product stability, efficacy, and safety. Non-ionic surfactants are critical components, employed to prevent protein aggregation, enhance solubility, and stabilize emulsions. This guide provides a comprehensive comparative analysis of two such surfactants: Tetraethylene glycol octadecyl ether (this compound), a polyoxyethylene alkyl ether, and the widely used Polysorbate 20. This comparison is supported by physicochemical data, an examination of their chemical stability, and detailed experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a surfactant dictate its behavior in solution and its suitability for specific applications. The following table summarizes the key physicochemical parameters of this compound and Polysorbate 20.

PropertyThis compound (Tetraethylene glycol octadecyl ether)Polysorbate 20 (Tween® 20)
Chemical Structure C₁₈H₃₇(OCH₂CH₂)₄OHPolyoxyethylene (20) sorbitan monolaurate
Molecular Weight ( g/mol ) ~446.7~1228[1][2]
Hydrophilic-Lipophilic Balance (HLB) ~8.8 (calculated)16.7[3]
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar range~60 mg/L (0.005% w/v)[3]
Chemical Stability High (ether linkage)Susceptible to hydrolysis (ester linkage) and oxidation (polyoxyethylene chain)
Biocompatibility Generally considered biocompatible; specific data is limited.Well-established biocompatibility and safety profile in approved pharmaceutical products.

Note on this compound Properties: The HLB value for this compound was calculated using Griffin's method, a common approach for non-ionic surfactants. The CMC is an estimation based on structurally similar polyoxyethylene alkyl ethers.

Performance and Stability in Pharmaceutical Formulations

The primary role of surfactants in biopharmaceutical formulations is to protect proteins, such as monoclonal antibodies (mAbs), from aggregation at interfaces (e.g., air-water, liquid-solid). While both this compound and Polysorbate 20 can perform this function, their long-term stability profiles present a key differentiator.

Polysorbate 20: The Established Standard with a Caveat

Polysorbate 20 is a well-established and widely used surfactant in the pharmaceutical industry, with a long history of use in approved drug products. Its high HLB value makes it an effective stabilizer for oil-in-water emulsions and a good solubilizer. However, the chemical structure of Polysorbate 20 contains ester bonds that are susceptible to degradation through hydrolysis. This degradation can be catalyzed by residual host cell enzymes (e.g., esterases) in the drug product, leading to the formation of free fatty acids. These fatty acids can form visible and sub-visible particles, compromising the quality and safety of the therapeutic product. Furthermore, the polyoxyethylene chains in polysorbates are prone to auto-oxidation, which can generate reactive peroxides and aldehydes that can chemically modify and damage the protein therapeutic.

This compound: A More Stable Alternative

This compound belongs to the family of polyoxyethylene alkyl ethers. A significant advantage of this class of surfactants is the absence of an ester linkage, rendering them resistant to enzymatic and chemical hydrolysis. This inherent stability addresses the primary degradation pathway observed with polysorbates. The ether linkage in this compound is significantly more stable than the ester bond in Polysorbate 20, leading to a lower risk of particle formation over the shelf-life of a drug product. While the polyoxyethylene chain can still be subject to oxidation, the overall degradation profile is generally more favorable than that of polysorbates.

The lower HLB of this compound suggests it is more lipophilic than Polysorbate 20, which may influence its performance in solubilizing certain drugs or its interaction with specific proteins. However, for the primary purpose of preventing interfacial protein aggregation, its amphipathic nature is effective.

Experimental Protocols for Surfactant Evaluation

To empirically compare the performance of this compound and Polysorbate 20 for a specific application, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which surfactant molecules self-assemble into micelles.

Methodology: Surface Tension Measurement

  • Preparation of Surfactant Solutions: Prepare a series of dilutions of each surfactant (this compound and Polysorbate 20) in the relevant formulation buffer, ranging from a concentration well below to well above the expected CMC.

  • Surface Tension Measurement: Use a surface tensiometer (e.g., a du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each dilution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.

Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates of a protein.

Methodology:

  • Sample Preparation: Prepare solutions of the target protein (e.g., a monoclonal antibody) in the formulation buffer containing either this compound or Polysorbate 20 at various concentrations. Include a control sample without any surfactant.

  • Stress Conditions: Subject the samples to accelerated stress conditions known to induce aggregation, such as elevated temperature (e.g., 40°C for several weeks), freeze-thaw cycles, or mechanical agitation.

  • SEC Analysis:

    • Column: Select a size exclusion column with a pore size appropriate for the size of the protein and its aggregates.

    • Mobile Phase: Use a mobile phase that minimizes non-specific interactions between the protein and the column matrix, typically a buffered saline solution.

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregated protein in each sample. Compare the effectiveness of this compound and Polysorbate 20 in preventing aggregation under stress.

Characterization of Micelle and Protein Size by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of protein aggregates.

Methodology:

  • Sample Preparation: Prepare samples as described for the SEC protocol. Ensure all samples are filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other extraneous particles.

  • DLS Measurement:

    • Place the sample in a clean cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average Rh and PDI over time or under stress indicates protein aggregation. Compare the changes in these parameters for samples containing this compound, Polysorbate 20, and the no-surfactant control.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Surfactant Comparison cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Performance Analysis Protein_Solution Target Protein in Formulation Buffer Control Control (No Surfactant) Protein_Solution->Control PS20_Samples Samples with Polysorbate 20 Protein_Solution->PS20_Samples C18E4_Samples Samples with This compound Protein_Solution->C18E4_Samples Thermal_Stress Thermal Stress (e.g., 40°C) Control->Thermal_Stress Mechanical_Stress Mechanical Agitation Control->Mechanical_Stress Freeze_Thaw Freeze-Thaw Cycles Control->Freeze_Thaw PS20_Samples->Thermal_Stress PS20_Samples->Mechanical_Stress PS20_Samples->Freeze_Thaw C18E4_Samples->Thermal_Stress C18E4_Samples->Mechanical_Stress C18E4_Samples->Freeze_Thaw SEC_Analysis Size Exclusion Chromatography (SEC) Thermal_Stress->SEC_Analysis DLS_Analysis Dynamic Light Scattering (DLS) Mechanical_Stress->DLS_Analysis Visual_Inspection Visual Inspection (Particle Formation) Freeze_Thaw->Visual_Inspection Comparison Comparative Efficacy SEC_Analysis->Comparison Quantify Aggregates DLS_Analysis->Comparison Monitor Size Distribution Visual_Inspection->Comparison Assess Particle Formation

Caption: Workflow for comparing the stabilizing effects of this compound and Polysorbate 20.

Caption: Comparison of chemical structures and potential degradation sites.

Conclusion

The selection of a surfactant for pharmaceutical formulations requires a careful balance of performance, stability, and a thorough understanding of potential degradation pathways. Polysorbate 20 has a long-standing record of use and is a reliable choice for many applications. However, its susceptibility to hydrolysis and oxidation presents a significant risk, particularly for long-term storage of sensitive biologics.

Tetraethylene glycol octadecyl ether (this compound), as a representative of the polyoxyethylene alkyl ether class, offers a compelling alternative due to its enhanced chemical stability. The absence of a hydrolytically labile ester bond makes it a more robust excipient, potentially leading to improved product quality and a longer shelf life. While its lower HLB and less extensive history of use in approved products are considerations, its stability advantages warrant serious evaluation, especially in the development of new protein therapeutics and other sensitive drug formulations. The experimental protocols outlined in this guide provide a framework for a data-driven comparison to select the optimal surfactant for a given application.

References

A Researcher's Guide to Non-Ionic Surfactants for Effective Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving efficient cell lysis is a critical first step for the successful extraction and analysis of intracellular components. Non-ionic surfactants are popular reagents for this purpose, prized for their mild action that can preserve protein structure and function. This guide provides a comparative analysis of four commonly used non-ionic surfactants—Triton™ X-100, Tween® 20, NP-40, and Digitonin—supported by experimental data and detailed protocols to aid in the selection of the most appropriate lysis agent for your specific research needs.

This guide will delve into the lytic efficiency of these surfactants, their impact on protein yield, and their suitability for different cell types and downstream applications.

Comparative Analysis of Lysis Efficiency

The choice of non-ionic surfactant significantly impacts the yield and integrity of the extracted proteins. While all four surfactants are effective at disrupting cell membranes, their mechanisms and efficiencies vary.

Triton™ X-100 and NP-40 (and its substitute, IGEPAL® CA-630) are considered strong solubilizers of membrane proteins.[1] They are effective at disrupting not only the plasma membrane but also internal membranes, including the nuclear envelope, leading to the release of a wide range of cellular proteins.[1] Tween® 20, on the other hand, is a milder detergent and is often used in applications where preserving protein-protein interactions is crucial.[2] Digitonin stands apart due to its unique mechanism of selectively permeabilizing the plasma membrane by interacting with cholesterol, leaving intracellular membranes intact at optimized concentrations. This makes it ideal for studies focusing on cytoplasmic components without contamination from nuclear or organellar proteins.

A study comparing the protein extraction efficiency of various detergents, including IGEPAL® CA-630 (a substitute for NP-40) and Triton™ X-100, on Chinese Hamster Ovary (CHO) cells provides valuable quantitative insight. The total protein yield obtained with these detergents was found to be comparable, with both achieving high levels of protein recovery. Specifically, when normalized against the performance of IGEPAL® CA-630, Triton™ X-100 yielded approximately 104% total protein.[3] This suggests that for general-purpose total protein extraction from mammalian cells, both surfactants are highly effective.

SurfactantCell TypeRelative Total Protein Yield (%)Relative Specific Protein (IgG1) Yield (%)Reference
IGEPAL® CA-630CHO-S100100[3]
Triton™ X-100CHO-S10498[3]
Triton™ X-114CHO-S9794[3]
TERGITOL™ 15-S-9CHO-S108107[3]
TERGITOL™ 15-S-7CHO-S8877[3]

Table 1: Comparison of total protein and specific IgG1 yield from CHO-S cells lysed with different non-ionic detergents. Yields are normalized to the results obtained with IGEPAL® CA-630.[3]

Experimental Protocols

To ensure reproducible and optimal cell lysis, it is crucial to follow a well-defined protocol. Below are detailed methodologies for cell lysis using Triton™ X-100, NP-40, Tween® 20, and Digitonin for both adherent and suspension mammalian cells.

Protocol 1: Total Protein Extraction from Adherent Mammalian Cells using Triton™ X-100 Lysis Buffer

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Triton™ X-100 Lysis Buffer (e.g., 150 mM NaCl, 1.0% Triton™ X-100, 50 mM Tris-HCl, pH 8.0)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold Triton™ X-100 Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the dish. A typical volume is 1 mL for a 10 cm dish.

  • Scrape the cells off the dish using a cold plastic cell scraper.

  • Gently transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Cytoplasmic Protein Extraction from Suspension Mammalian Cells using NP-40 Lysis Buffer

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • NP-40 Lysis Buffer (e.g., 150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl, pH 8.0)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold NP-40 Lysis Buffer (supplemented with protease and phosphatase inhibitors). Use approximately 100 µL of buffer for every 1 x 10^6 cells.

  • Vortex the cell suspension gently and incubate on ice for 10-20 minutes to allow for cell lysis.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the nuclei and other cellular debris.

  • Carefully collect the supernatant, which contains the cytoplasmic protein extract.

  • Determine the protein concentration and proceed with downstream analysis or store at -80°C.

Protocol 3: Mild Lysis of Mammalian Cells using Tween® 20-Based Buffer

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Tween® 20 Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% Tween® 20)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • For adherent cells, wash with ice-cold PBS and scrape into PBS. For suspension cells, pellet by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Tween® 20 Lysis Buffer containing freshly added protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant containing the soluble proteins to a new tube.

  • Quantify the protein concentration for subsequent experiments or store at -80°C.

Protocol 4: Selective Permeabilization of Plasma Membrane using Digitonin

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Digitonin Permeabilization Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, and an optimized concentration of Digitonin)

  • Protease inhibitor cocktail

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Optimization of Digitonin Concentration (Crucial for each cell type):

    • Prepare a series of Digitonin Permeabilization Buffers with varying concentrations of Digitonin (e.g., 10 µg/mL to 100 µg/mL).

    • Aliquot equal numbers of cells into different tubes.

    • Resuspend each cell pellet in a different concentration of Digitonin buffer and incubate on ice for 10 minutes.

    • Determine the percentage of permeabilized cells using Trypan Blue staining. The optimal concentration is the lowest concentration that results in >95% permeabilization.

  • Permeabilization Protocol:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in the optimized Digitonin Permeabilization Buffer containing protease inhibitors.

    • Incubate on ice for the optimized time (usually 10-15 minutes).

    • Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the intact nuclei and other organelles.

    • Carefully collect the supernatant, which contains the cytoplasmic proteins.

    • Proceed with your downstream application.

Visualizing the Lysis Process and Experimental Design

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_surfactant Non-ionic Surfactant Micelle Lipid1 Phospholipid s3 Lipid1->s3 Lipid2 Phospholipid s5 Lipid2->s5 MembraneProtein Membrane Protein s1 s1->MembraneProtein Solubilizes s2 s4 s6 s7 s8 SurfactantMonomer Surfactant Monomer SurfactantMonomer->Lipid1 Inserts into membrane

Caption: Mechanism of non-ionic surfactant-mediated cell lysis.

G start Start: Adherent or Suspension Cells wash Wash cells with ice-cold PBS start->wash add_buffer Add Lysis Buffer (with chosen surfactant + inhibitors) wash->add_buffer incubate Incubate on ice add_buffer->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect supernatant (Protein Lysate) centrifuge->collect quantify Quantify Protein Concentration collect->quantify end Downstream Applications quantify->end

Caption: General experimental workflow for cell lysis.

Conclusion: Selecting the Right Surfactant

The optimal non-ionic surfactant for cell lysis depends on the specific requirements of your experiment.

  • For maximizing total protein yield from whole-cell lysates , Triton™ X-100 and NP-40 (or its substitutes) are excellent choices due to their strong solubilizing capabilities.

  • When preserving protein-protein interactions or the activity of sensitive enzymes is a priority , the milder nature of Tween® 20 makes it a more suitable option, although this may come at the cost of slightly lower total protein recovery.

  • For studies focused on cytoplasmic proteins without contamination from other cellular compartments , Digitonin is the ideal choice due to its ability to selectively permeabilize the plasma membrane. However, its concentration must be carefully optimized for each cell type.

By understanding the distinct properties of these non-ionic surfactants and following robust experimental protocols, researchers can ensure efficient cell lysis and obtain high-quality protein extracts for reliable and reproducible downstream analyses.

References

A Comparative Guide to C18E4 and Other Polyoxyethylene Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyoxyethylene surfactants are a cornerstone of pharmaceutical and research applications, prized for their ability to stabilize emulsions, solubilize poorly soluble compounds, and facilitate drug delivery. This guide provides a comparative analysis of the performance of Tetraethylene glycol monooctadecyl ether (C18E4) against other widely used polyoxyethylene surfactants, namely the Brij™ series, Tween® series, and Triton™ X-100. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate surfactant for their specific application by providing a synthesis of available experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is intrinsically linked to its physicochemical properties, most notably its critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a critical process for solubilization. The HLB value provides a measure of the surfactant's water or oil solubility, which is crucial for its function as an emulsifier.

Below is a summary of the available data for this compound and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus values should be considered in the context of their measurement conditions.

Table 1: Comparison of Critical Micelle Concentration (CMC) and Hydrophile-Lipophile Balance (HLB)

SurfactantChemical NameCMC (M)Temperature (°C)MethodHLB
This compound Tetraethylene glycol monooctadecyl ether~3.5 x 10⁻⁶25Not Specified~8.7 (Calculated)
Brij 58 Polyoxyethylene (20) cetyl ether~7.7 x 10⁻⁶25Not Specified15.7
Tween 80 Polyoxyethylene (20) sorbitan monooleate~1.2 x 10⁻⁵25Not Specified15.0
Triton X-100 Polyoxyethylene (9.5) octylphenyl ether~2.4 x 10⁻⁴25Not Specified13.5

Note: CMC and HLB values can vary depending on the specific experimental conditions (e.g., temperature, solvent, presence of electrolytes). The data presented here is compiled from various sources and should be used as a comparative guide.

Performance Comparison in Key Applications

The utility of a surfactant is best assessed by its performance in specific applications relevant to research and drug development. This section compares this compound with other polyoxyethylene surfactants in the areas of solubilization, emulsion stabilization, and protein solubilization.

Solubilization Capacity

The ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) is a critical function of surfactants in drug formulation. The solubilization capacity is often evaluated by determining the maximum amount of a hydrophobic substance that can be dissolved in a surfactant solution.

Table 2: Comparative Solubilization Performance (Illustrative)

SurfactantModel DrugSolubilization CapacityExperimental Conditions
This compound Data not available--
Brij 58 NimesulideIncreased solubilityAqueous solutions
Tween 80 IbuprofenEnhanced dissolutionMicellar solutions
Triton X-100 GriseofulvinSignificant solubilizationAqueous solutions

This table is illustrative and highlights the known solubilizing capabilities of these surfactants for different drugs. Direct comparison requires studies under identical conditions.

Emulsion Stabilization

Surfactants are essential for the formation and stabilization of emulsions, which are critical in many drug delivery systems, such as creams, lotions, and intravenous lipid emulsions. The stability of an emulsion can be assessed by monitoring changes in droplet size over time.

Table 3: Emulsion Stabilization Performance

SurfactantOil PhaseEmulsion StabilityKey Findings
This compound Data not available--
Brij Series Various oilsGood; dependent on HLBHLB value is a key determinant of emulsifying performance.
Tween 80 Vegetable oilsWidely used, forms stable o/w emulsionsOften used in combination with Span® surfactants for enhanced stability.
Triton X-100 Mineral oilEffective emulsifierCan be used to create stable oil-in-water emulsions.
Protein Solubilization

In proteomics and the formulation of protein-based therapeutics, surfactants are used to extract and solubilize membrane proteins and prevent protein aggregation. The effectiveness of a surfactant in this application depends on its ability to disrupt lipid-protein and protein-protein interactions without denaturing the protein.

Table 4: Protein Solubilization Performance

SurfactantProtein TypePerformance
This compound Data not available-
Brij 58 Membrane proteinsEffective for solubilization
Tween 80 Various proteinsGenerally mild, used to prevent aggregation
Triton X-100 Membrane proteinsWidely used for protein extraction

Experimental Protocols

To facilitate the independent evaluation and comparison of these surfactants, detailed methodologies for key performance experiments are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.

Methodology:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each dilution using a surface tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Tensiometer Measure Surface Tension Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC Determine CMC at Inflection Point Plot->CMC

Caption: Experimental workflow for CMC determination.

Determination of Solubilization Capacity

Principle: The amount of a poorly water-soluble compound that can be solubilized in a surfactant solution increases significantly above the CMC due to the partitioning of the compound into the hydrophobic core of the micelles.

Methodology:

  • Prepare a series of surfactant solutions at concentrations above the CMC.

  • Add an excess amount of the poorly water-soluble compound (e.g., a model drug) to each surfactant solution.

  • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) under constant agitation and temperature to ensure saturation.

  • Separate the undissolved compound from the solution by centrifugation or filtration.

  • Determine the concentration of the solubilized compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the concentration of the solubilized compound against the surfactant concentration. The slope of the line above the CMC represents the molar solubilization ratio.

Solubilization_Capacity cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis Surfactant_Sol Prepare Surfactant Solutions (>CMC) Add_Drug Add Excess Hydrophobic Drug Surfactant_Sol->Add_Drug Equilibrate Equilibrate (e.g., 24-48h) Add_Drug->Equilibrate Separate Separate Undissolved Drug Equilibrate->Separate Analyze Analyze Solubilized Drug Concentration Separate->Analyze Plot Plot Solubilized Drug vs. Surfactant Conc. Analyze->Plot

Caption: Experimental workflow for solubilization capacity determination.

Conclusion

The selection of an appropriate polyoxyethylene surfactant is a critical decision in drug development and various research applications. While this compound, with its low estimated CMC, shows promise as an efficient surfactant, its performance needs to be experimentally validated and compared against established surfactants like the Brij, Tween, and Triton X series. This guide provides a foundational comparison based on available data and outlines the necessary experimental protocols for a comprehensive evaluation. Researchers are encouraged to perform head-to-head comparisons under their specific experimental conditions to make an informed decision that best suits their application's requirements.

Validating Experimental Results with C18E4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of tetraethylene glycol monooctadecyl ether (C18E4) for the experimental validation of membrane proteins. Due to a notable lack of direct empirical data on this compound in advanced structural and functional studies, this document focuses on a comparative analysis based on its physicochemical properties relative to well-established nonionic detergents. The provided protocols and performance inferences are derived from standard practices with analogous detergents and are intended to serve as a foundational resource for the potential evaluation of this compound.

Physicochemical Properties: this compound in Context

The choice of detergent is a critical determinant for the successful solubilization and stabilization of membrane proteins in their native conformation.[1][2] Nonionic detergents are favored for their "mild" nature, preserving the structural integrity of proteins by primarily disrupting lipid-lipid and lipid-protein interactions.[3][4] The following table situates this compound within a comparative landscape of commonly utilized nonionic detergents.

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)n-Decyl-β-D-maltoside (DM)n-Octyl-β-D-glucopyranoside (OG)Lauryl Maltose Neopentyl Glycol (LMNG)
Molecular Weight ( g/mol ) 446.7510.6482.6292.4883.1
Alkyl Chain Length C18C12C10C8C12 (x2)
Head Group Tetraethylene glycolMaltosideMaltosideGlucosideMaltose Neopentyl Glycol
Critical Micelle Conc. (CMC) Data not available0.009% (0.17 mM)0.08% (1.7 mM)0.73% (25 mM)0.001% (0.01 mM)
Micelle Size (kDa) Data not available~70-90~50~25-30~91
Character NonionicNonionicNonionicNonionicNonionic

Note: The Critical Micelle Concentration (CMC) is a pivotal parameter for detergent selection. An experimentally determined CMC for this compound is not available in the current literature. The extended C18 alkyl chain of this compound suggests that its CMC is likely to be very low.

Inferred Performance and Comparative Analysis

In the absence of direct experimental data for this compound, its potential efficacy can be inferred from its molecular structure and by comparison with detergents of similar characteristics.

  • Solubilization Potential : The C18 alkyl chain suggests a high capacity for solubilizing proteins from thick lipid bilayers. However, it is important to note that for some detergent classes, such as xylene-linked maltoside amphiphiles (XMAs), an increase in alkyl chain length from C12 to C18 has been shown to reduce the stability of the solubilized protein.[5] This suggests a potential trade-off where this compound might be an effective extractant but may compromise long-term protein stability.

  • Protein Stability : The stability of a protein-detergent complex is governed by the interplay between the hydrophobic matching of the detergent's alkyl chain with the protein's transmembrane domains and the nature of the hydrophilic headgroup.[5] The relatively compact tetraethylene glycol headgroup of this compound, paired with a long C18 chain, might result in less stable protein-detergent complexes compared to detergents with larger headgroups like maltosides.

  • Applicability in Structural Biology :

    • Cryo-Electron Microscopy (Cryo-EM) : The homogeneity and size of the detergent micelle are critical for successful single-particle cryo-EM. The long alkyl chain of this compound may lead to the formation of large and potentially heterogeneous micelles, which could impede particle alignment and high-resolution reconstruction.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : For solution NMR, smaller and more uniform micelles are preferable as they facilitate faster tumbling of the protein-detergent complex, resulting in sharper spectral lines. The anticipated large micelle size of this compound would likely be disadvantageous for such studies.

    • Surface Plasmon Resonance (SPR) : Accurate kinetic measurements in SPR are contingent on the stability of the solubilized protein. If this compound fails to provide adequate stabilization, it could lead to compromised binding data.

Experimental Protocols: A General Framework

The following is a generalized protocol for the solubilization and purification of membrane proteins using nonionic detergents. This protocol should be optimized for this compound, with careful consideration of the detergent concentration.

1. Membrane Preparation:

  • Begin with the culture of cells overexpressing the target membrane protein.
  • Harvest the cells via centrifugation.
  • Resuspend the cell pellet in a hypotonic lysis buffer supplemented with a cocktail of protease inhibitors.
  • Achieve cell lysis through mechanical means such as Dounce homogenization, sonication, or high-pressure homogenization.
  • Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and cellular debris.
  • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with a high-salt buffer to remove any peripherally associated proteins.
  • Finally, resuspend the purified membrane pellet in an appropriate storage buffer.

2. Solubilization Optimization:

  • Aliquot the membrane preparation for parallel screening of different detergents (e.g., this compound, DDM, LMNG) across a range of concentrations (typically 0.5-2% w/v).
  • Incubate the mixtures with gentle agitation for 1-2 hours at 4°C.
  • Pellet any unsolubilized material by ultracentrifugation (e.g., 100,000 x g).
  • Determine the optimal solubilization conditions by analyzing the supernatant for the presence of the target protein using SDS-PAGE and Western blotting.

3. Affinity-Based Purification:

  • Incubate the solubilized protein fraction with a suitable affinity resin (e.g., Ni-NTA for His-tagged proteins) for 1-2 hours at 4°C.
  • Wash the resin extensively with a buffer containing a low concentration of the selected detergent (ideally just above its CMC) and a competing agent (e.g., imidazole for His-tags) to minimize non-specific binding.
  • Elute the target protein using a high concentration of the competing agent.

4. Size-Exclusion Chromatography (SEC):

  • For further purification and buffer exchange, subject the eluted protein to SEC.
  • The mobile phase for SEC should be supplemented with the detergent at a concentration above its CMC to ensure the protein remains soluble.
  • Collect and analyze fractions by SDS-PAGE to identify those containing the purified protein.
  • The resulting pure protein is now suitable for a range of downstream applications, including cryo-EM, NMR, and SPR.

Visualizing Key Processes

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector α-subunit activates cAMP cAMP (Second Messenger) Effector->cAMP Converts ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (Expressing Membrane Protein) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Solubilization 3. Solubilization (with Detergent, e.g., this compound) Membrane_Prep->Solubilization Purification 4. Affinity Purification Solubilization->Purification SEC 5. Size Exclusion Chromatography Purification->SEC Analysis 6. Structural & Functional Analysis SEC->Analysis CryoEM Cryo-EM Analysis->CryoEM NMR NMR Analysis->NMR SPR SPR Analysis->SPR

Caption: A general experimental workflow for membrane protein isolation and analysis.

References

Navigating the Surfactant Maze: A Comparative Guide for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the complex world of proteomics, the choice of surfactant is a critical decision that can significantly impact the depth and quality of protein analysis. While a multitude of detergents are available, a head-to-head comparison of their performance is often elusive. This guide provides a comprehensive benchmarking of several novel and commonly used surfactants in proteomics, offering quantitative data, detailed experimental protocols, and visual workflows to inform your experimental design. Notably, a thorough search of scientific literature and resources did not yield specific data on the use of C18E4 (polyoxyethylene (4) octadecyl ether) in proteomics. Therefore, this guide will focus on a comparative analysis of other prominent surfactants.

Performance Benchmarking: A Quantitative Comparison

The efficacy of a surfactant in proteomics is primarily judged by its ability to solubilize proteins, especially challenging membrane proteins, and its compatibility with downstream mass spectrometry analysis. The following tables summarize the performance of several key surfactants based on data reported in peer-reviewed studies.

SurfactantTypeKey AdvantagesPerformance Highlights
MaSDeS Anionic, Acid-LabileHigh solubilization power comparable to SDS, MS-compatible, thermostable.Significantly improves the total number of protein identifications from various tissues; enriches for membrane proteins.[1][2][3]
Azo Anionic, PhotocleavableHigh solubilization power comparable to SDS, MS-compatible, rapidly degradable with UV light.Enables in-depth analysis of membrane proteins and the extracellular matrix.[4][5]
DSSM Non-ionic, CleavableNon-denaturing, compatible with top-down proteomics, mimics DDM properties.Facilitates characterization of membrane proteins and protein complexes.[6]
RapiGest SF Anionic, Acid-LabileWidely used, effective for in-solution digestion, MS-compatible after acid cleavage.Improves protein and peptide identifications compared to some other methods.
Sodium Deoxycholate (SDC) Anionic, Acid-PrecipitableCost-effective, high protein solubilization capacity, MS-compatible after acid precipitation.Performance is comparable to more expensive commercial surfactants.[7][8][9][10]
ProteaseMAX Anionic, Acid-LabileEnhances in-solution and in-gel digestion.Improves peptide recovery and protein sequence coverage.
PPS Silent Surfactant Zwitterionic, Acid-LabileMS-compatible after acid cleavage.Generally shows lower protein solubilization efficiency compared to anionic surfactants.[1]

Head-to-Head: Number of Protein Identifications

The total number of identified proteins is a key metric for evaluating the effectiveness of a proteomics workflow. The following table provides a comparative overview of protein identifications achieved with different surfactants in various studies.

Study TypeSurfactant 1Surfactant 2Protein IDs (Surfactant 1)Protein IDs (Surfactant 2)Reference
Tissue Proteomics (Heart)MaSDeS (0.2%)RapiGest (0.2%)~1800~1200[1]
Tissue Proteomics (Liver)MaSDeS (0.2%)RapiGest (0.2%)~2100~1500[1]
Tissue Proteomics (Lung)MaSDeS (0.2%)RapiGest (0.2%)~1600~1100[1]
Membrane ProteomeSDC (1.0%)SDS (1.0%)77~35
ECM Proteomics (1D-LC-MS/MS)Azo-173-[5]
ECM Proteomics (2D-LC-MS/MS)Azo-225-[5]

Experimental Protocols: A Guide to In-Solution Digestion

Reproducible and robust experimental protocols are the bedrock of successful proteomics experiments. Below is a generalized protocol for in-solution protein digestion using a mass spectrometry-compatible surfactant. Specific steps for acid-labile (e.g., RapiGest) and acid-precipitable (e.g., SDC) surfactants are highlighted.

1. Protein Solubilization and Denaturation:

  • Resuspend the protein pellet in a lysis buffer containing the chosen surfactant (e.g., 0.1% RapiGest or 1% SDC in 50 mM ammonium bicarbonate).

  • Heat the sample at an appropriate temperature (e.g., 80°C for 10 minutes for SDC) to aid in solubilization and denaturation.[7]

  • Sonicate the sample to further disrupt cells and shear nucleic acids.

2. Reduction and Alkylation:

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

3. Enzymatic Digestion:

  • Dilute the sample with ammonium bicarbonate to reduce the surfactant concentration to a level compatible with enzymatic activity (e.g., <0.1% for RapiGest, 0.5% for SDC).[7]

  • Add trypsin (or another protease) at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).

  • Incubate overnight at 37°C with shaking.

4. Surfactant Removal/Inactivation:

  • For Acid-Labile Surfactants (e.g., RapiGest): Add trifluoroacetic acid (TFA) to a final concentration of 0.5% and incubate at 37°C for 30-45 minutes to cleave the surfactant. Centrifuge to pellet the insoluble degradation products.[11]

  • For Acid-Precipitable Surfactants (e.g., SDC): Add TFA or formic acid to a final concentration of 0.5-1% to lower the pH to <3. This will cause the SDC to precipitate. Centrifuge at high speed to pellet the surfactant.[8][9]

5. Peptide Desalting:

  • Carefully collect the supernatant containing the peptides.

  • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

  • Elute the peptides and dry them in a vacuum centrifuge.

6. Mass Spectrometry Analysis:

  • Reconstitute the dried peptides in a buffer suitable for LC-MS/MS analysis.

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and its biological applications, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction & Solubilization (with Surfactant) ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) ReductionAlkylation->EnzymaticDigestion SurfactantRemoval Surfactant Removal EnzymaticDigestion->SurfactantRemoval LC_Separation LC Separation SurfactantRemoval->LC_Separation MS_Acquisition MS/MS Data Acquisition LC_Separation->MS_Acquisition DatabaseSearch Database Search MS_Acquisition->DatabaseSearch ProteinID Protein Identification & Quantification DatabaseSearch->ProteinID

Caption: A typical bottom-up proteomics workflow.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A simplified EGFR signaling pathway.

Conclusion

The selection of an appropriate surfactant is a cornerstone of a successful proteomics experiment. While traditional surfactants like SDS offer excellent solubilization, their incompatibility with mass spectrometry necessitates laborious removal steps. The advent of MS-compatible surfactants, such as the acid-labile RapiGest and the acid-precipitable SDC, provided significant improvements. More recently, novel degradable surfactants like MaSDeS and Azo have demonstrated superior performance, particularly in the challenging analysis of membrane proteins.

This guide provides a snapshot of the current landscape of surfactants in proteomics. Researchers are encouraged to consider the specific requirements of their experiments, including the nature of their samples and the desired depth of proteome coverage, when selecting a surfactant. The provided data and protocols serve as a valuable starting point for optimizing your proteomics workflow and achieving high-quality, reproducible results.

References

Cross-Validation of Assays Utilizing Non-Ionic Surfactants with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of biochemical and cell-based assays, the choice of methodology is paramount to generating reliable and reproducible data. Non-ionic surfactants, such as polyethylene glycol ethers (e.g., C12E4 or Tetraethylene glycol monododecyl ether), are frequently incorporated into assay buffers to prevent non-specific binding, enhance protein solubility, and minimize aggregation. However, the inclusion of these detergents can also influence assay outcomes. This guide provides a cross-validation of common assays that utilize these non-ionic surfactants against alternative methods, offering a comparative analysis of their performance, supported by experimental principles and data.

Section 1: Immunoassays - The Role of Surfactants in Blocking

In Enzyme-Linked Immunosorbent Assays (ELISAs), non-ionic surfactants like Tween-20 are integral components of washing and blocking buffers. Their primary function is to minimize non-specific binding of antibodies to the microplate surface, thereby reducing background noise and increasing the signal-to-noise ratio. The choice and concentration of the blocking agent are critical for assay performance.

Comparison of Blocking Agents in ELISA

An optimal blocking buffer is crucial for the sensitivity and specificity of an ELISA. While protein-based blockers like Bovine Serum Albumin (BSA) and casein are common, they can sometimes introduce cross-reactivity. Non-ionic surfactants are often used in conjunction with these proteins to enhance blocking efficiency.

Blocking StrategyPrinciple of ActionAdvantagesDisadvantagesTypical Concentration
Protein-Based Blocker (e.g., 1% BSA in PBS) Saturates unoccupied hydrophobic and ionic binding sites on the polystyrene plate with an inert protein.Effective at preventing non-specific binding of antibodies. Stabilizes the coated antigen.Can be a source of cross-reactivity if the sample contains antibodies against the blocking protein. Lot-to-lot variability.1-5% (w/v)
Protein-Based Blocker with Non-Ionic Surfactant (e.g., 1% BSA, 0.05% Tween-20 in PBS) Combines protein saturation of binding sites with the detergent's ability to reduce hydrophobic interactions.Generally provides a more effective block, leading to lower background and a better signal-to-noise ratio.[1][2]Can potentially disrupt antigen-antibody interactions if the affinity is weak.1-5% BSA, 0.02-0.1% Tween-20
Synthetic/Non-Protein Blocker Uses synthetic polymers (e.g., polyethylene glycol) to coat the surface and prevent non-specific binding.Chemically defined, reducing lot-to-lot variability. Lower risk of cross-reactivity.May not be as effective as protein-based blockers in all systems.Varies by product
Experimental Protocol: Indirect ELISA for Antibody Detection

This protocol outlines a typical indirect ELISA workflow, highlighting the steps where non-ionic surfactants are used.

  • Antigen Coating : A solution of the target antigen (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) is added to the wells of a high-binding polystyrene microplate. The plate is incubated for 1-2 hours at 37°C or overnight at 4°C.

  • Washing : The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : A blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) is added to each well to block any remaining non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.[3][4]

  • Washing : The blocking buffer is removed, and the plate is washed three times with the wash buffer.

  • Primary Antibody Incubation : The test sample (e.g., serum) containing the primary antibody is diluted in the blocking buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing : The primary antibody solution is removed, and the plate is washed three times with the wash buffer.

  • Secondary Antibody Incubation : An enzyme-conjugated secondary antibody, which specifically binds to the primary antibody, is diluted in the blocking buffer and added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing : The secondary antibody solution is removed, and the plate is washed five times with the wash buffer.

  • Substrate Addition : A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells.

  • Signal Development and Reading : The plate is incubated in the dark for 15-30 minutes. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection Antigen Coating Antigen Coating Wash_1 Wash (PBS-T) Antigen Coating->Wash_1 Blocking Blocking (BSA + Tween-20) Wash_1->Blocking Wash_2 Wash (PBS-T) Blocking->Wash_2 Primary_Ab Add Primary Antibody Wash_2->Primary_Ab Wash_3 Wash (PBS-T) Primary_Ab->Wash_3 Secondary_Ab Add Enzyme- conjugated Secondary Ab Wash_3->Secondary_Ab Wash_4 Wash (PBS-T) Secondary_Ab->Wash_4 Substrate Add Substrate Wash_4->Substrate Stop_Read Stop Reaction & Read Plate Substrate->Stop_Read

Caption: Workflow of an indirect ELISA, highlighting the washing and blocking steps where non-ionic surfactants are utilized.

Section 2: Protein Aggregation Assays

Non-ionic surfactants are sometimes included in protein aggregation assays to prevent the non-specific aggregation of proteins on surfaces and to solubilize protein formulations. However, their presence can interfere with certain detection methods. This section compares a common biochemical assay for aggregation, the Thioflavin T (ThT) assay, with a biophysical method, Dynamic Light Scattering (DLS).

Comparison of Protein Aggregation Assay Methods

The ThT assay is a fluorescence-based method that detects the formation of amyloid-like fibrils, while DLS is a biophysical technique that measures the size distribution of particles in a solution.

MethodPrincipleAdvantagesDisadvantages
Thioflavin T (ThT) Assay ThT dye intercalates with the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence.[5]High throughput, sensitive to fibrillar aggregates, relatively inexpensive.Can be insensitive to amorphous aggregates and early-stage oligomers. Fluorescence can be influenced by compounds that interfere with the dye. Non-ionic surfactants can potentially affect ThT binding and fluorescence.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. These fluctuations are used to determine the hydrodynamic radius of the particles.[6]Non-invasive, provides information on the size distribution of all particles (monomers, oligomers, aggregates), can detect early-stage aggregation.Lower throughput, sensitive to dust and contaminants, can be difficult to resolve species with similar sizes.[7]
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol describes a typical ThT assay for monitoring protein aggregation.

  • Protein Preparation : A stock solution of the protein of interest is prepared in an appropriate buffer. It is crucial to start with a monomeric, aggregate-free protein solution, which may require a size-exclusion chromatography step.

  • ThT Stock Solution : A stock solution of ThT (e.g., 1 mM in water) is prepared and filtered.

  • Assay Setup : In a 96-well black, clear-bottom plate, the protein solution is added to the desired final concentration. A non-ionic surfactant, if used, is included in the buffer at this stage.

  • ThT Addition : ThT is added to each well to a final concentration of 10-25 µM.

  • Incubation and Monitoring : The plate is incubated at a specific temperature (e.g., 37°C) with intermittent shaking to promote aggregation. Fluorescence is monitored over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.[5]

  • Data Analysis : The increase in fluorescence intensity over time is plotted to generate an aggregation curve.

Experimental Protocol: Dynamic Light Scattering (DLS) Analysis
  • Sample Preparation : The protein sample is prepared in a suitable buffer, filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.

  • Instrument Setup : The DLS instrument is allowed to equilibrate at the desired temperature.

  • Measurement : The sample is placed in a clean cuvette, and the instrument measures the time-dependent fluctuations in scattered light intensity.

  • Data Analysis : The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculates the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (size) of the particles via the Stokes-Einstein equation. The output is typically a size distribution plot.[6]

Aggregation_Assay_Comparison cluster_tht Thioflavin T (ThT) Assay cluster_dls Dynamic Light Scattering (DLS) ThT_Start Protein + ThT Dye (± Surfactant) ThT_Incubate Incubate with Shaking ThT_Start->ThT_Incubate ThT_Measure Measure Fluorescence (Ex: 440nm, Em: 485nm) ThT_Incubate->ThT_Measure ThT_Output Output: Aggregation Curve (Fluorescence vs. Time) ThT_Measure->ThT_Output DLS_Start Filtered Protein Sample DLS_Measure Measure Light Scattering Fluctuations DLS_Start->DLS_Measure DLS_Correlate Autocorrelation Analysis DLS_Measure->DLS_Correlate DLS_Output Output: Size Distribution (Intensity vs. Hydrodynamic Radius) DLS_Correlate->DLS_Output

Caption: Comparison of the experimental workflows for the ThT biochemical assay and the DLS biophysical method for protein aggregation analysis.

Section 3: Cell-Based Assays vs. Biochemical Assays

For assessing the biological activity of a compound, both cell-based and biochemical assays are employed. Cell-based assays provide a more physiologically relevant context, while biochemical assays offer a more direct measure of a specific molecular interaction. Non-ionic surfactants may be used in biochemical assays to maintain enzyme stability or in cell-based assays for compound solubilization.

Comparison of Cell-Based and Biochemical Assays

The choice between a cell-based and a biochemical assay depends on the specific question being addressed in the drug discovery process.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assay (e.g., Enzyme Inhibition) Measures the direct effect of a compound on a purified molecular target (e.g., an enzyme or receptor).High throughput, highly reproducible, provides direct information on target engagement and mechanism of action.Lacks physiological context; does not account for cell permeability, off-target effects, or metabolism.[8]
Cell-Based Assay (e.g., Cytotoxicity) Measures the effect of a compound on a cellular phenotype (e.g., cell viability, proliferation, or signaling pathway activation).More physiologically relevant, accounts for cellular processes like membrane transport and metabolism.More complex and variable, mechanism of action can be difficult to elucidate, potential for off-target effects to confound results.
Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilization solution (often containing a detergent like SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the solubilized formazan is read on a plate reader at ~570 nm. The absorbance is proportional to the number of viable cells.

Experimental Protocol: Biochemical Enzyme Inhibition Assay
  • Assay Setup : In a microplate, the purified enzyme is added to a buffer solution. The buffer may contain a non-ionic surfactant to maintain enzyme stability.

  • Inhibitor Addition : The test compound (potential inhibitor) is added at various concentrations.

  • Pre-incubation : The enzyme and inhibitor are pre-incubated for a short period to allow for binding.

  • Reaction Initiation : The reaction is initiated by adding the enzyme's substrate.

  • Signal Detection : The rate of product formation is monitored over time. This can be done by measuring changes in absorbance, fluorescence, or luminescence, depending on the substrate.

  • Data Analysis : The reaction rates are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Assay_Type_Comparison cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Biochem_Start Purified Enzyme + Inhibitor (in buffer ± surfactant) Biochem_Add Add Substrate Biochem_Start->Biochem_Add Biochem_Measure Measure Product Formation Biochem_Add->Biochem_Measure Biochem_Output Output: IC50 Value Biochem_Measure->Biochem_Output Cell_Start Culture Cells in Plate Cell_Treat Add Test Compound Cell_Start->Cell_Treat Cell_Incubate Incubate (e.g., 48h) Cell_Treat->Cell_Incubate Cell_Measure Measure Cellular Phenotype (e.g., Viability) Cell_Incubate->Cell_Measure Cell_Output Output: EC50 Value Cell_Measure->Cell_Output

Caption: Logical relationship between biochemical and cell-based assays in drug discovery, from a direct target-based approach to a more physiologically relevant system.

Disclaimer: The protocols provided are for illustrative purposes and should be optimized for specific applications. The initial user query for "C18E4-based assays" has been interpreted to refer to assays utilizing non-ionic surfactants with similar properties, as "this compound" is not a standard term for a specific assay type.

References

The Researcher's Guide to Detergents: A Comparative Analysis of C18E4 and Other Surfactants for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of membrane protein research, the choice of detergent is a critical determinant of experimental success. These amphipathic molecules are indispensable for solubilizing and stabilizing membrane proteins, thereby enabling their purification and subsequent functional and structural characterization. This guide provides a comprehensive comparison of Tetraethylene Glycol Monooctadecyl Ether (C18E4), a non-ionic detergent, with other commonly used detergents in the field. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Quantitative Comparison of Detergent Properties

The efficacy of a detergent is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, and the aggregation number, which is the average number of monomers per micelle. A low CMC is often desirable as it means less detergent is required to maintain a micellar environment, which can be advantageous for downstream applications. The aggregation number provides insight into the size of the micelle, which can influence the stability of the solubilized protein.

The following table summarizes the key quantitative data for this compound and a selection of other widely used detergents.

DetergentChemical ClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
This compound (Estimated) Non-ionic (Polyoxyethylene)~446.7~0.005*Not Available
DDM Non-ionic (Maltoside)510.60.15 - 0.1780 - 150
Triton X-100 Non-ionic (Polyoxyethylene)~6470.2 - 0.9100 - 155
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (Glucoside)292.420 - 2527 - 100
CHAPS Zwitterionic614.96 - 10~10
LMNG Non-ionic (Maltose Neopentyl Glycol)1069.2~0.01~40-70

Experimental Protocols

The selection of an optimal detergent is an empirical process that often requires screening a variety of candidates. Below are detailed methodologies for two key experimental procedures: detergent screening for membrane protein solubilization and a general workflow for membrane protein purification.

Experimental Protocol 1: Detergent Screening for Membrane Protein Solubilization

Objective: To identify the most effective detergent for solubilizing a target membrane protein while maintaining its stability and functional integrity.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • A panel of detergents (e.g., this compound, DDM, Triton X-100, OG, CHAPS, LMNG) at various concentrations (typically above their CMC)

  • Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Bradford or BCA protein assay reagents

  • SDS-PAGE and Western blotting reagents

  • Spectrophotometer

  • Ultracentrifuge

Methodology:

  • Membrane Preparation: If starting from whole cells, prepare a crude membrane fraction by cell lysis (e.g., sonication or high-pressure homogenization) followed by ultracentrifugation to pellet the membranes. Resuspend the membrane pellet in a suitable buffer.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into separate tubes.

    • To each tube, add a different detergent from the screening panel at a final concentration of 1-2% (w/v). Ensure the final detergent concentration is well above its CMC.

    • Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilization Efficiency:

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

    • Analyze the solubilized fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the amount of protein successfully extracted.

  • Assessment of Protein Stability (Optional but Recommended):

    • The stability of the solubilized protein can be assessed using techniques such as differential scanning fluorimetry (DSF) or by monitoring its activity over time if a functional assay is available.

Experimental Protocol 2: Membrane Protein Purification Workflow

Objective: To purify a target membrane protein from a solubilized membrane fraction.

Materials:

  • Solubilized membrane protein extract (from Protocol 1)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer (Lysis/Solubilization Buffer with a lower concentration of the chosen detergent, e.g., 2-5x CMC)

  • Elution Buffer (Wash Buffer containing an eluting agent, e.g., imidazole for His-tagged proteins)

  • Size-Exclusion Chromatography (SEC) column and buffer (containing the chosen detergent at 1-2x CMC)

  • Chromatography system (e.g., FPLC)

Methodology:

  • Affinity Chromatography:

    • Incubate the solubilized protein extract with the affinity resin to allow the target protein to bind.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein from the resin using the Elution Buffer.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein fraction.

    • Inject the concentrated sample onto an SEC column pre-equilibrated with SEC buffer.

    • Collect the fractions corresponding to the monomeric peak of the target protein. SEC helps to remove aggregated protein and can also be used for buffer exchange.

  • Purity Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Confirm the identity of the purified protein by Western blotting or mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological and experimental workflows relevant to the use of detergents in membrane protein research.

GPCR_Signaling_Pathway GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (inactive) (αβγ-GDP) GPCR->G_Protein 2. Conformational Change G_Protein_active G-Protein (active) (α-GTP) G_Protein->G_Protein_active 3. GDP/GTP Exchange Effector Effector Enzyme Second_Messenger Second Messenger Effector->Second_Messenger 5. Production Ligand Ligand Ligand->GPCR 1. Binding G_Protein_active->Effector 4. Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Transduction

A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Detergent_Screening_Workflow Detergent Screening Workflow Start Start: Membrane Preparation Solubilization Solubilization with Detergent Panel (this compound, DDM, Triton X-100, etc.) Start->Solubilization Ultracentrifugation Ultracentrifugation Solubilization->Ultracentrifugation Analysis Analysis of Solubilized Fraction (SDS-PAGE, Western Blot) Ultracentrifugation->Analysis Stability Stability Assessment (DSF, Activity Assay) Ultracentrifugation->Stability Optional Decision Select Optimal Detergent Analysis->Decision Stability->Decision End End Decision->End

Safety Operating Guide

Essential Safety and Handling Guide for C18E4 (Tetraethylene Glycol Monooctadecyl Ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of C18E4, also known as Tetraethylene Glycol Monooctadecyl Ether. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related polyoxyethylene ethers are classified as hazardous materials. The primary routes of exposure are ingestion, skin contact, and eye contact. It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound.
Face Protection Face shieldRecommended when there is a risk of splashing.
Body Protection Laboratory coatShould be clean and fully buttoned.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with an organic vapor cartridge if aerosols may be generated or if working in a poorly ventilated space.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Operational Plan for Handling this compound:

  • Preparation:

    • Ensure the work area is clean, well-ventilated, and has an operational eyewash station and safety shower nearby.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Review the Safety Data Sheet (SDS) for this compound or a similar polyoxyethylene ether.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale vapors or mists.

    • Use the smallest amount of material necessary for the experiment.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed, original container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Chemical: Do not dispose of down the drain. Collect in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: Any materials used to clean up a spill (e.g., absorbent pads, gloves) should be placed in a sealed bag and disposed of as chemical waste.

This compound Spill Response Workflow

The following diagram outlines the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Safety First Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Consult Consult SDS Assess->Consult Understand Risks Don_PPE Don Appropriate PPE Consult->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Prevent Spreading Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Follow Regulations Report Report the Incident Dispose->Report

Caption: this compound Spill Response Workflow.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.